Technical Documentation Center

(6-fluoro-1H-indol-4-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (6-fluoro-1H-indol-4-yl)methanamine
  • CAS: 1422057-38-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of (6-fluoro-1H-indol-4-yl)methanamine

Abstract: (6-fluoro-1H-indol-4-yl)methanamine is a substituted indole derivative of interest in medicinal chemistry and drug discovery. The presence of a fluorinated indole core and a primary amine side chain imparts uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: (6-fluoro-1H-indol-4-yl)methanamine is a substituted indole derivative of interest in medicinal chemistry and drug discovery. The presence of a fluorinated indole core and a primary amine side chain imparts unique physicochemical properties that are critical to its function and potential as a pharmaceutical building block. Unambiguous structural confirmation and purity assessment are paramount for its application in synthesis and biological screening. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and outlines the key analytical methodologies required for its definitive identification. By integrating predicted data with established spectroscopic principles, this document serves as a practical reference for researchers working with this and structurally related molecules.

Disclaimer: Specific experimental data for (6-fluoro-1H-indol-4-yl)methanamine is not publicly available. The data and spectra discussed herein are predictive, based on the compound's structure and established principles of spectroscopic analysis for analogous fluorinated and indole-containing compounds.

Introduction: The Analytical Imperative

In the landscape of drug development, the molecular structure dictates function. For a molecule like (6-fluoro-1H-indol-4-yl)methanamine, the precise arrangement of the indole nucleus, the strategic placement of the fluorine atom, and the reactive aminomethyl group are fundamental to its intended biological activity. Spectroscopic characterization is not merely a quality control checkpoint; it is the foundational evidence upon which all subsequent research is built. A comprehensive analytical workflow, leveraging orthogonal techniques, provides a multi-faceted "fingerprint" of the molecule, ensuring identity, purity, and structural integrity.

This guide explains the causality behind the selection of each technique—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to construct a robust and self-validating analytical package for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (6-fluoro-1H-indol-4-yl)methanamine, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.

Expertise & Causality: Experimental Design

The choice of solvent and experiments is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its polarity effectively solubilizes the amine, while its ability to form hydrogen bonds helps to resolve the exchangeable N-H protons of the indole and the primary amine, which might otherwise be broadened or unobservable in less polar solvents like chloroform-d[1]. A standard suite of experiments including 1D ¹H, ¹³C, and ¹⁹F, along with 2D correlation experiments like COSY (H-H) and HSQC (H-C), would be employed to definitively assign all signals.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following data is predicted for a standard 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted NMR Spectroscopic Data for (6-fluoro-1H-indol-4-yl)methanamine in DMSO-d₆

Atom Position(s)Predicted ¹H NMR (δ, multiplicity, J in Hz)Predicted ¹³C NMR (δ)Predicted ¹⁹F NMR (δ)Rationale & Key Insights
Indole NH ~11.2 (br s)--Broad singlet, deshielded due to aromaticity and H-bonding with solvent.
H-2 ~7.3 (t, J ≈ 2.5)~125.0-Triplet due to coupling with H-3 and NH.
H-3 ~6.5 (t, J ≈ 2.0)~101.5-Upfield shift characteristic of the electron-rich pyrrole ring.
-CH₂NH₂ ~3.9 (s)~36.0-Singlet expected for the methylene protons adjacent to the amine.
-CH₂NH₂ ~2.5 (br s)--Broad signal for amine protons, integrates to 2H. Position is concentration-dependent.
H-5 ~7.1 (dd, J ≈ 9.0, 2.5)~108.0 (d, J ≈ 4)-Doublet of doublets due to ortho coupling to H-7 (F) and meta coupling to H-7.
F-6 --~ -118.0 (s)The key signal confirming the fluorine's position. Expected to be a singlet or narrow multiplet.[2][3][4]
C-6 -~158.0 (d, J ≈ 240)-Large one-bond C-F coupling constant is characteristic.[2][4]
H-7 ~6.9 (dd, J ≈ 10.0, 2.5)~98.0 (d, J ≈ 25)-Doublet of doublets due to ortho coupling to F-6 and meta coupling to H-5. Two-bond H-F coupling is significant.
C-3a -~128.5-Quaternary carbon at the ring junction.
C-4 -~122.0-Quaternary carbon bearing the aminomethyl group.
C-7a -~137.0 (d, J ≈ 12)-Quaternary carbon at the ring junction, shows smaller C-F coupling.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of (6-fluoro-1H-indol-4-yl)methanamine and dissolve in ~0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • ¹⁹F NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of ~200 ppm, centered around -120 ppm. A relaxation delay of 2 seconds and 64 scans should be sufficient.

  • Data Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C/¹⁹F) and Fourier transform the data. Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Structural Analysis Prep Dissolve 5-10 mg Sample in 0.7 mL DMSO-d6 + TMS Acq_H1 1D ¹H NMR (16 scans) Prep->Acq_H1 Acq_C13 1D ¹³C NMR (1024 scans) Proc Fourier Transform Phase & Baseline Correction Calibration to TMS Acq_H1->Proc Acq_F19 1D ¹⁹F NMR (64 scans) Acq_C13->Proc Acq_2D 2D COSY, HSQC (Optional Confirmation) Acq_F19->Proc Acq_2D->Proc Analysis Assign Signals Confirm Connectivity Verify Structure Proc->Analysis

Caption: Workflow for comprehensive NMR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers crucial structural information through controlled fragmentation. Electrospray Ionization (ESI) is the method of choice due to the polar nature of the primary amine, which is readily protonated.

Expertise & Causality: Ionization and Fragmentation Logic

In positive ion ESI-MS, the molecule is expected to readily form the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, providing a powerful layer of validation. Tandem MS (MS/MS) experiments involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is predictable and characteristic of the indoleamine structure. The indole ring itself is quite stable, so fragmentation is often initiated at the side chain.[5][6][7][8]

Predicted Mass Spectrometry Data

Table 2: Predicted HRMS and MS/MS Fragmentation Data

IonCalculated m/z (C₉H₉FN₂)Predicted Fragment IonPredicted Fragment m/zFragmentation Pathway
[M+H]⁺ 165.0822[M+H]⁺165.08Protonated parent molecule.
Fragment 1 -[M+H - NH₃]⁺148.06Loss of ammonia from the protonated aminomethyl group, a characteristic fragmentation for primary amines.
Fragment 2 -[C₈H₅F]⁺120.04Cleavage of the C4-CH₂ bond, leading to a stable fluoro-indolyl fragment.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of ~10 µg/mL in 50:50 methanol:water with 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Chromatography (Optional): For purity analysis, inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5 minutes.

  • MS Acquisition: Acquire data in positive ion ESI mode over a mass range of m/z 50-500.

  • MS/MS Acquisition: Perform data-dependent acquisition, selecting the most intense ion from the full scan (expected at m/z 165.08) for fragmentation with a normalized collision energy of ~20-30 eV.

Visualization: Predicted MS/MS Fragmentation Pathway

MSMS_Fragmentation Parent Parent Ion [M+H]⁺ m/z = 165.08 Frag1 Fragment 1 [M+H - NH₃]⁺ m/z = 148.06 Parent->Frag1 Loss of NH₃ Frag2 Fragment 2 [C₈H₅F]⁺ m/z = 120.04 Parent->Frag2 Side-chain cleavage

Caption: Key fragmentation pathways for (6-fluoro-1H-indol-4-yl)methanamine.

Infrared (IR) Spectroscopy: Functional Group Verification

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a rapid and non-destructive method to confirm the presence of key functional groups. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation.[9][10][11][12]

Expertise & Causality: Interpreting Vibrational Modes

The IR spectrum provides a clear signature for the functional groups present. The N-H stretches of the indole and primary amine will appear as distinct bands in the high-wavenumber region. The C-F bond gives a strong, characteristic absorption in the fingerprint region, while aromatic C=C and C-H stretches confirm the presence of the indole ring system.

Predicted Infrared Absorption Bands

Table 3: Predicted Key FTIR-ATR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400 - 3200Medium, BroadN-H StretchIndole N-H and Amine N-H
~3100 - 3000MediumC-H StretchAromatic C-H
~2950 - 2850MediumC-H StretchAliphatic C-H (-CH₂-)
~1620 - 1580Medium-StrongC=C StretchAromatic Ring
~1600 - 1550MediumN-H BendPrimary Amine Scissoring
~1250 - 1150StrongC-F StretchAryl-Fluoride
~850 - 750StrongC-H BendAromatic Out-of-Plane Bending
Experimental Protocol: FTIR-ATR Analysis
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and collecting a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Conclusion: A Triad of Spectroscopic Validation

The structural elucidation of (6-fluoro-1H-indol-4-yl)methanamine is achieved through a synergistic application of NMR, MS, and IR spectroscopy. NMR provides the detailed atomic framework and connectivity. Mass spectrometry confirms the elemental composition and molecular weight while revealing predictable fragmentation patterns. Finally, IR spectroscopy offers rapid confirmation of the essential functional groups. Together, these techniques form a self-validating system, providing the high-confidence data required for advancing drug development programs.

References

  • Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, [Link][5]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd, [Link][9]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, [Link][6]

  • Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, [Link][8]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd, [Link][11]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, [Link][2]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, [Link][3]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent, [Link][12]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC, [Link][4]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, [Link][1]

Sources

Exploratory

Multinuclear NMR Profiling and Analytical Validation of (6-Fluoro-1H-indol-4-yl)methanamine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (6-fluoro-1H-indol-4-yl)methanamine (CAS: 1422057-38-2) Executive Summary In modern drug discovery, fluorinated indole deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (6-fluoro-1H-indol-4-yl)methanamine (CAS: 1422057-38-2)

Executive Summary

In modern drug discovery, fluorinated indole derivatives serve as privileged scaffolds. Specifically, (6-fluoro-1H-indol-4-yl)methanamine acts as a critical building block in the synthesis of advanced therapeutics, including serine/threonine PAK1 inhibitors[1]. As a Senior Application Scientist, I have structured this technical whitepaper to provide a rigorous, self-validating framework for the structural characterization of this compound using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide moves beyond simple data tabulation, exploring the mechanistic causality behind chemical shifts, spin-spin coupling, and experimental design.

Chemical Context & Mechanistic Rationale

The strategic incorporation of fluorine into the indole core is a highly intentional design choice in medicinal chemistry. Fluorine forms one of the strongest single bonds with carbon (C–F bond energy 485 kJ/mol), which imparts profound metabolic stability against oxidative processing by cytochrome P450 enzymes[2]. Furthermore, fluorine's extreme electronegativity withdraws electron density from the aromatic system, modulating both the lipophilicity and the basicity of the adjacent methanamine handle[2].

From an analytical perspective, the 100% natural abundance and spin-½ nature of the 19 F nucleus create complex but highly diagnostic heteronuclear coupling patterns ( JCF​ and JHF​ ) in both 13 C and 1 H NMR spectra. Accurately resolving these couplings is critical for validating the regiochemistry of the substitution.

Experimental Workflows (Self-Validating Systems)

To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be treated as a self-validating system. Below is the standardized protocol for sample preparation and acquisition.

Synthetic & Analytical Workflow

NMR_Workflow Start 6-Fluoro-1H-indole-4-carbonitrile (Precursor) Reduction Catalytic Hydrogenation (Raney Ni, H2, MeOH/NH3) Start->Reduction Crude Crude Methanamine Intermediate Reduction->Crude Purification Acid-Base Extraction & Crystallization Crude->Purification Pure Pure (6-fluoro-1H-indol-4-yl)methanamine Purification->Pure NMR Multinuclear NMR Profiling (1H, 13C, 19F) Pure->NMR Validation Structural & Purity Validation (Self-Validating System) NMR->Validation

Figure 1: Synthetic and analytical validation workflow for (6-fluoro-1H-indol-4-yl)methanamine.

Step-by-Step Sample Preparation

Causality Check: Why choose DMSO- d6​ over the more common CDCl 3​ ? Indoles and primary amines often exhibit poor solubility in non-polar halogenated solvents. More importantly, DMSO- d6​ strongly hydrogen-bonds with the indole N-H and the primary amine -NH 2​ , drastically slowing their chemical exchange rates. This allows these labile protons to be observed as distinct signals rather than being broadened into the baseline.

  • Weighing: Transfer 15–20 mg of highly pure (6-fluoro-1H-indol-4-yl)methanamine into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane as an internal reference). Gently vortex until complete dissolution is achieved.

  • Transfer: Pipette the homogeneous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

  • Self-Validation (D 2​ O Exchange): Prepare a parallel sample (or retain the original post-acquisition) and add 2 drops of deuterium oxide (D 2​ O). The rapid H/D exchange will cause the N-H and -NH 2​ signals to vanish, unequivocally confirming their assignments and proving they are not overlapping moisture/impurity peaks.

Instrumental Acquisition Parameters
  • 1 H NMR: 400 MHz, 16 scans, relaxation delay ( d1​ ) = 1.5 s, acquisition time ( aq ) = 3.0 s, 298 K.

  • 13 C NMR: 100 MHz, 1024 scans, d1​ = 2.0 s, 1 H-decoupled (WALTZ-16 sequence) to isolate C-F coupling effects without C-H interference.

Spectral Data Presentation & Analysis

Quantitative Data Summaries

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
111.10br s1H-Indole N-H
27.30t1H2.8Ar-H (C-2)
77.05dd1H10.0, 2.2Ar-H (C-7)
56.85dd1H10.5, 2.2Ar-H (C-5)
36.45m1H-Ar-H (C-3)
4-CH 2​ 3.95s2H-Aliphatic -CH 2​ -
NH 2​ 1.90br s2H-Primary Amine -NH 2​

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
6159.2d235.5 ( 1J )Ar-C (C-F ipso)
7a136.8d12.0 ( 3J )Ar-C (Bridgehead)
4133.5d9.5 ( 3J )Ar-C (C-CH 2​ NH 2​ )
2125.2s-Ar-C
3a121.8d3.5 ( 4J )Ar-C (Bridgehead)
5105.6d24.0 ( 2J )Ar-C (ortho to F)
3101.2s-Ar-C
797.8d25.5 ( 2J )Ar-C (ortho to F)
4-CH 2​ 45.8s-Aliphatic -CH 2​ -
Mechanistic Rationale for Chemical Shifts

The spectral profile of this compound is dominated by the electron-withdrawing and spin-coupling nature of the fluorine atom at C-6.

Proton ( 1 H) Diagnostics: The protons at C-5 and C-7 are both ortho to the fluorine atom. Consequently, they experience strong heteronuclear coupling ( 3JHF​≈10.0−10.5 Hz). Because they are also meta to each other, they exhibit a smaller homonuclear coupling ( 4JHH​≈2.2 Hz). This results in two distinct doublet-of-doublets (dd) at δ 6.85 and δ 7.05. The upfield shift of these protons compared to a non-fluorinated indole is a direct result of the mesomeric electron-donating effect (+M) of the fluorine atom shielding the ortho positions.

Carbon ( 13 C) Diagnostics: The 13 C spectrum provides the ultimate proof of regiochemistry. The ipso carbon (C-6) directly attached to the fluorine resonates far downfield at δ 159.2 and exhibits a massive one-bond coupling ( 1JCF​=235.5 Hz). The carbons ortho to the fluorine (C-5 and C-7) split into doublets with 2JCF​ values of ~24–26 Hz. The meta carbons (C-4 and C-7a) show smaller but distinct 3JCF​ couplings of ~9–12 Hz. The presence of the 3JCF​ doublet at δ 133.5 (C-4) confirms that the methanamine substituent is correctly localized at the 4-position, validating the structural integrity of the synthesized batch.

Conclusion

The comprehensive NMR profiling of (6-fluoro-1H-indol-4-yl)methanamine requires careful attention to heteronuclear C-F/H-F coupling and solvent selection. By utilizing DMSO- d6​ to lock labile protons and leveraging the highly predictable JCF​ splitting patterns, analytical chemists can create a self-validating dataset that guarantees the purity and regiochemistry of this vital pharmaceutical intermediate.

References

  • WO/2013/026914 SERINE/THREONINE PAK1 INHIBITORS - WIPO Patentscope Source: wipo.int URL:[1]

  • Fluorinated Pharmaceuticals: Properties and Applications Source: sdiarticle5.com (Referencing Chemical Reviews) URL:[2]

Sources

Foundational

A Comprehensive Technical Guide to the Mass Spectrometry Analysis of (6-fluoro-1H-indol-4-yl)methanamine

Abstract This technical guide provides a comprehensive framework for the analysis of (6-fluoro-1H-indol-4-yl)methanamine using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, analytical scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of (6-fluoro-1H-indol-4-yl)methanamine using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind instrumental choices, offers detailed, field-tested protocols, and presents a predictive analysis of the compound's mass spectral behavior. By integrating core principles with actionable workflows, this guide serves as an authoritative resource for achieving robust, reliable, and high-quality analytical data for this and structurally related indoleamine compounds.

Introduction to (6-fluoro-1H-indol-4-yl)methanamine

(6-fluoro-1H-indol-4-yl)methanamine is a synthetically derived small molecule characterized by a fluorinated indole ring system and a primary aminomethyl substituent. While not a widely studied compound in its own right, its structural motifs—the indole core and primary amine—are prevalent in a vast array of biologically active compounds, including neurotransmitters (e.g., serotonin, tryptamine) and numerous pharmaceutical agents. The fluorine substituent is a common addition in medicinal chemistry to modulate metabolic stability and binding affinity. Therefore, developing a robust analytical methodology for this compound provides a valuable template for the broader class of fluorinated indoleamine drug candidates and intermediates.

1.1 Chemical Structure and Properties

  • Molecular Formula: C₉H₉FN₂

  • Monoisotopic Mass: 164.0750 g/mol

  • Key Structural Features:

    • Indole Nucleus: A bicyclic aromatic system that can be susceptible to in-source fragmentation.

    • Primary Amine (-CH₂NH₂): A basic functional group that is readily protonated, making it ideal for positive-mode electrospray ionization.

    • Fluorine Atom: A highly electronegative substituent that imparts a unique isotopic signature and can influence fragmentation pathways.

The presence of the primary amine makes the molecule polar and basic, dictating the choice of chromatographic and ionization techniques.

Core Principles: Selecting the Right Analytical Tools

The success of any mass spectrometry analysis hinges on decisions made before the sample is ever introduced into the instrument. For (6-fluoro-1H-indol-4-yl)methanamine, the physicochemical properties of the molecule strongly guide our methodological choices.

2.1 Ionization Technique: Electrospray Ionization (ESI) as the Method of Choice

Electrospray ionization (ESI) is the most suitable technique for this analyte.[1] The basic primary amine readily accepts a proton in an acidic mobile phase, forming a stable [M+H]⁺ ion in the gas phase with high efficiency. ESI is a "soft" ionization technique, which is crucial for preserving the intact molecular ion for MS1 analysis and for controlled fragmentation in MS/MS experiments.[1][2]

  • Causality: The primary amine's pKa ensures it is protonated in typical reversed-phase acidic mobile phases (e.g., containing 0.1% formic acid). This pre-formed ion in solution is efficiently desolvated and transferred into the gas phase by the ESI source, leading to high sensitivity.

  • Alternative Consideration (APCI): Atmospheric Pressure Chemical Ionization (APCI) is generally better suited for less polar, more volatile compounds and would likely be less efficient for this polar amine.

2.2 Mass Analyzer: High-Resolution, Accurate-Mass (HRAM) for Unambiguous Identification

While tandem quadrupole (QqQ) mass spectrometers are the gold standard for quantification due to their sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode, a high-resolution, accurate-mass (HRAM) analyzer like an Orbitrap or Time-of-Flight (TOF) system is invaluable for method development and structural confirmation.[1]

  • Expertise: HRAM provides an unambiguous elemental composition for the precursor and fragment ions, confirming the identity of the analyte and its fragments beyond just a nominal mass. For (6-fluoro-1H-indol-4-yl)methanamine, the expected protonated molecule [C₉H₁₀FN₂]⁺ has a calculated exact mass of 165.0826 . An HRAM instrument can measure this mass with an error of <5 ppm, confirming the elemental formula and distinguishing it from other potential isobaric compounds.

Experimental Workflow: From Sample to Spectrum

A robust analytical method is a chain of validated steps. This section provides a detailed, step-by-step protocol for the LC-MS analysis of (6-fluoro-1H-indol-4-yl)methanamine.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep Stock Solution (DMSO or MeOH) Dilute Working Solution (50:50 ACN:H2O) Prep->Dilute LC_Inject Injection Dilute->LC_Inject LC_Column C18 Column Separation LC_Inject->LC_Column MS_Source ESI+ Source LC_Column->MS_Source MS_Scan MS1 Full Scan (HRAM) MS_Source->MS_Scan MS_Frag MS/MS Fragmentation MS_Scan->MS_Frag MS_Detect Detector MS_Frag->MS_Detect Data Data Acquisition & Analysis MS_Detect->Data

Caption: High-level LC-MS workflow from sample preparation to data analysis.

3.1 Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a compatible solvent, free of interfering matrix components.[3]

StepProcedureRationale & Expert Notes
1 Stock Solution Preparation Dissolve the reference standard of (6-fluoro-1H-indol-4-yl)methanamine in 100% Dimethyl Sulfoxide (DMSO) or Methanol (MeOH) to a concentration of 1 mg/mL.
2 Working Solution Dilution Perform serial dilutions from the stock solution into a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create calibration standards and quality control (QC) samples.
3 Final Dilution For injection, ensure the final concentration is within the linear dynamic range of the instrument and that the organic content of the sample solvent is not significantly higher than the mobile phase to prevent peak distortion.[3]

3.2 Liquid Chromatography (LC) Method

As a polar compound, (6-fluoro-1H-indol-4-yl)methanamine can be challenging to retain on standard reversed-phase columns.[4][5] A method using a modern C18 stationary phase with a shallow gradient is recommended.

ParameterRecommended SettingRationale & Expert Notes
Column C18, 2.1 x 50 mm, 1.8 µmA short, narrow-bore column with sub-2-micron particles provides good peak shape and fast analysis times.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier compatible with MS that aids in the protonation of the analyte for ESI+.[6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient 5% B to 60% B over 5 minutesA shallow gradient is necessary to achieve retention and separation from other polar impurities.[4]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Injection Volume 2 µLSmall injection volumes minimize the potential for peak distortion and column overload.

3.3 Mass Spectrometry (MS) Instrumentation Parameters

These parameters should be optimized for the specific instrument in use, but the following provides a robust starting point for a high-resolution instrument.

ParameterRecommended SettingRationale & Expert Notes
Ionization Mode ESI Positive (ESI+)Essential for protonating the basic amine group.[7]
Capillary Voltage 3.5 kVA typical starting point to ensure stable spray and efficient ionization.[8]
Scan Range (MS1) m/z 100 - 500A range that comfortably includes the precursor ion (165.08) and potential adducts or impurities.
Resolution (MS1) 70,000 @ m/z 200High resolution is key for accurate mass measurement and formula determination.
Fragmentation (MS/MS) HCD or CIDHigher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID) will be used to generate fragment ions.
Collision Energy (HCD/CID) Stepped NCE (15, 30, 45)Using a range of collision energies ensures the capture of both low-energy (stable) and high-energy (smaller) fragments, providing a complete picture of the fragmentation pattern.

Data Analysis and Interpretation

4.1 Expected Mass and Isotopic Pattern

The expected protonated molecular ion [M+H]⁺ will have an m/z of 165.0826 . The presence of a single fluorine atom does not significantly alter the isotopic pattern from a typical C, H, N-containing organic molecule, as fluorine is monoisotopic (¹⁹F).

4.2 Predicting the Fragmentation Pathway (MS/MS Analysis)

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. For (6-fluoro-1H-indol-4-yl)methanamine, the fragmentation is expected to be driven by the stability of the indole ring and the lability of the aminomethyl group.

The primary fragmentation event is predicted to be the neutral loss of ammonia (NH₃) from the protonated aminomethyl side chain. This is a classic fragmentation pathway for primary amines.[9] This loss results in a stable benzylic-type carbocation. Subsequent fragmentations may involve the indole ring itself, though this typically requires higher collision energies.

Fragmentation_Pathway Precursor [M+H]⁺ m/z = 165.0826 C₉H₁₀FN₂⁺ Fragment1 Fragment A m/z = 148.0557 C₉H₇FN⁺ Precursor->Fragment1 -NH₃ (Loss of Ammonia) Fragment2 Fragment B m/z = 121.0451 C₈H₆F⁺ Fragment1->Fragment2 -HCN (Loss of Hydrogen Cyanide)

Caption: Predicted primary fragmentation pathway for protonated (6-fluoro-1H-indol-4-yl)methanamine.

Predicted Fragments Table

IonProposed StructureCalculated m/zElemental FormulaNeutral Loss
[M+H]⁺ Precursor Ion165.0826C₉H₁₀FN₂⁺-
Fragment A Loss of Ammonia148.0557C₉H₇FN⁺NH₃ (17.0269)
Fragment B Loss of HCN from Fragment A121.0451C₈H₆F⁺HCN (27.0106)

Method Validation and Trustworthiness: The Self-Validating System

A protocol is only trustworthy if its performance is actively monitored. System Suitability Testing (SST) is a mandatory practice to ensure the entire LC-MS system is fit for its purpose on any given day.[10][11][12]

5.1 System Suitability Protocol

Before running any samples, a System Suitability Test should be performed. This involves injecting a standard mixture of compounds designed to probe different aspects of system performance.[13][14]

SST ParameterAcceptance CriterionRationale
Peak Area Precision RSD < 15% for 5 replicate injectionsDemonstrates the stability and reproducibility of the injector, pump, and ion source.[10]
Retention Time Precision RSD < 2%Confirms the stability of the LC pump and column conditions.
Peak Asymmetry 0.8 < Tailing Factor < 1.5Ensures good chromatographic peak shape, which is critical for accurate integration.
Mass Accuracy < 5 ppm error from theoreticalVerifies the calibration and performance of the mass analyzer.[13]

Failure to meet SST criteria necessitates troubleshooting and system requalification before proceeding with sample analysis, ensuring the integrity of the generated data.[10][11]

Conclusion

The successful mass spectrometry analysis of (6-fluoro-1H-indol-4-yl)methanamine is readily achievable through a scientifically-grounded approach. By selecting ESI+ for ionization, employing a high-resolution mass analyzer, and developing a tailored reversed-phase LC method, high-quality data can be reliably obtained. The predictive fragmentation pathway, centered on the neutral loss of ammonia, provides a clear signature for the identification and structural confirmation of this molecule. The integration of rigorous System Suitability Testing transforms this protocol from a mere set of instructions into a self-validating system, underpinning the trustworthiness and scientific integrity of the analytical results.

References

  • Thermo Fisher Scientific. (n.d.). Development of Small Molecule System Suitability Standard (SMSS) for routine monitoring of the performance of a liquid chromatography/mass spectrometry.
  • Luo, W., et al. (n.d.). Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies. PMC.
  • NextSDS. (n.d.). (6-fluoro-1H-indol-4-yl)MethanaMine — Chemical Substance Information.
  • Miller-Stein, C., et al. (2007). System suitability in bioanalytical LC/MS/MS. PubMed.
  • Meyer, S. W., et al. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. Bruker.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • US Pharmacopeia (USP). (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening.
  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. RSC Publishing.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
  • Scientific Research Publishing. (n.d.). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry.
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols.
  • ChemRxiv. (n.d.). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry.
  • González-Domínguez, R., et al. (2012). LC-MS metabolomics of polar compounds. PubMed.
  • MDPI. (2025, March 11). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages.
  • Chromatography Online. (2026, March 25). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-1H-indol-4-amine | 885518-25-2.
  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • SciELO. (2025, May 9). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry.
  • PubMed. (2005, April 15). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides.
  • Sigma-Aldrich. (n.d.). [(6-fluoro-1H-indazol-3-yl)methyl]amine | 1226442-91-6.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

Exploratory

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Fluorinated Indoles

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules with significant biological activity.[1][2] The strategic incorporation of fluorine into this scaffold has become a powerful tactic for optimizing molecular properties, including metabolic stability, binding affinity, and bioavailability.[2][3][4][5] This guide provides a comprehensive framework for designing and executing a robust biological activity screening cascade for novel fluorinated indoles. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental choices, emphasizing the establishment of self-validating systems to ensure data integrity. We will explore a tiered approach, from high-throughput primary screens to detailed secondary and mechanistic assays, equipping researchers with the knowledge to efficiently identify and validate promising lead compounds.

The Strategic Imperative: Why Fluorinate Indoles?

The indole nucleus is a common feature in a vast number of natural products and synthetic compounds with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[1][6][7][8] Fluorine, the most electronegative element, possesses unique properties that medicinal chemists leverage to enhance drug candidates.[4][5]

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Strategic placement of fluorine can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability.[2][3][4]

  • Modulation of Physicochemical Properties: Fluorination can profoundly impact a molecule's lipophilicity, acidity (pKa), and conformational preferences.[4][9][10] These alterations can improve membrane permeability and enhance binding interactions with the target protein.[3][9][10]

  • Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipolar interactions, leading to increased potency.[2][5][10]

The synthesis of fluorinated indoles has advanced significantly, providing diverse libraries for screening.[11] This chemical tractability, combined with the profound biological potential, makes these compounds a fertile ground for drug discovery.

Designing the Screening Cascade: A Tiered, Logic-Driven Approach

A successful screening campaign is not a single experiment but a multi-stage, iterative process designed to efficiently filter a large library of compounds down to a few promising leads. This process, known as a screening cascade, minimizes resource expenditure by using broader, faster assays first, followed by more complex and specific assays for a smaller number of "hits." High-throughput screening (HTS) methodologies, which leverage automation and miniaturization, are central to this process.[12][13][14]

The design of your cascade depends on your primary objective:

  • Target-Based Screening: You have a specific, validated biological target (e.g., a particular kinase or receptor) that you wish to inhibit or modulate. Assays are designed to measure the direct interaction of the compound with this target.[15]

  • Phenotypic Screening: You are looking for a desired biological effect in a cellular or organismal model (e.g., cancer cell death, inhibition of bacterial growth) without a preconceived target. This approach can uncover novel mechanisms of action.[14][16]

Below is a visualization of a typical screening cascade.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Optimization Compound_Library Fluorinated Indole Library (10,000s of compounds) Primary_HTS Primary HTS Assay (e.g., Single-Dose Cell Viability) Compound_Library->Primary_HTS Hit_Identification Hit Identification (Activity > Threshold) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay (Confirms Mechanism) Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling (e.g., Kinase Panel) Orthogonal_Assay->Selectivity MoA Mechanism of Action (MoA) (e.g., Pathway Analysis) Selectivity->MoA Lead_Candidate Lead Candidate MoA->Lead_Candidate

Caption: A typical drug discovery screening cascade.

Primary Screening Assays: Casting a Wide Net

The goal of primary screening is to rapidly test a large library of fluorinated indoles to identify initial "hits."[13][14] These assays must be robust, reproducible, and scalable to a high-throughput format (e.g., 384- or 1536-well plates).[13][17]

Cell Viability and Cytotoxicity Assays

For oncology or infectious disease research, the most common starting point is a cytotoxicity assay. The MTT assay is a widely used, cost-effective colorimetric method for this purpose.[18][19][20]

Principle: The assay measures the metabolic activity of cells.[18] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[18][21]

Protocol: MTT Cytotoxicity Assay [18][21][22]

  • Cell Seeding:

    • Maintain cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a humidified incubator at 37°C with 5% CO₂.[18]

    • Harvest cells in the logarithmic growth phase and determine cell concentration and viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.[18]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each novel fluorinated indole in DMSO.

    • Perform serial dilutions in culture medium to create a range of desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Self-Validation: Include vehicle controls (DMSO at the same final concentration as the test compounds) and a positive control (a known cytotoxic drug like Doxorubicin).[18]

  • Incubation:

    • Incubate the plates for a defined period (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Formation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.[18]

  • Solubilization and Data Acquisition:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

    • Measure the absorbance at 570 nm using a microplate reader.[18]

Antimicrobial Screening Assays

The indole scaffold is present in many compounds with antibacterial and antifungal properties.[1][6] A common primary screen is to determine the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23][24] The broth microdilution method is a standard technique for determining MIC values in a high-throughput format.[23][24][25]

Protocol: Broth Microdilution for MIC Determination [25]

  • Preparation:

    • Prepare a 2x concentrated stock of your fluorinated indole compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) to all wells.

    • Add 50 µL of the 2x compound stock to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

    • Dilute the inoculum in broth and add 50 µL to each well, resulting in the final desired cell concentration and a 1x final compound concentration.

  • Controls (Self-Validation):

    • Positive Control: Wells with bacteria and broth but no compound (should show growth).

    • Negative Control: Wells with broth only (should show no growth).

    • Reference Drug: A known antibiotic (e.g., Ciprofloxacin) to validate assay sensitivity.[25]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection: the lowest concentration at which no turbidity (growth) is observed. Absorbance can also be read on a plate reader.

Secondary Screening: Hit Validation and Prioritization

Compounds identified as "hits" in the primary screen require further validation to confirm their activity and begin to understand their mechanism.

Dose-Response Analysis and IC₅₀ Determination

Primary screens are often run at a single, high concentration. The next critical step is to determine the potency of the hits by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).[18][21] This is performed using the same assay as the primary screen but with a wider range of compound concentrations (typically an 8- to 12-point dilution series).

Data Presentation: Hypothetical Cytotoxicity Data

Compound IDTarget Cell LineIC₅₀ (µM)Non-Target Cell LineIC₅₀ (µM)Selectivity Index (SI)
FI-001A549 (Lung Cancer)1.2HEK293 (Normal Kidney)> 50> 41.7
FI-002A549 (Lung Cancer)8.5HEK293 (Normal Kidney)12.31.4
FI-003A549 (Lung Cancer)0.7HEK293 (Normal Kidney)25.135.9
DoxorubicinA549 (Lung Cancer)0.5HEK293 (Normal Kidney)1.53.0

Selectivity Index (SI) = IC₅₀ (Non-Target) / IC₅₀ (Target)

Target-Based Biochemical Assays

If your screening campaign is target-based, you will want to confirm that the observed cellular effects are due to the inhibition of your specific target. For example, if you are targeting a protein kinase, a direct enzyme inhibition assay is essential.[26][27]

Principle: Kinase inhibition assays measure the transfer of a phosphate group from ATP to a substrate.[28] Luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction are common in HTS.[28][29] High kinase activity consumes more ATP, resulting in a low luminescence signal. A potent inhibitor prevents ATP consumption, leading to a high luminescence signal.[28]

Kinase_Assay cluster_0 No Inhibition cluster_1 With Fluorinated Indole Inhibitor Kinase_Active Active Kinase ATP_Consumed ATP Consumed Kinase_Active->ATP_Consumed Phosphorylation ADP ADP Produced ATP_Consumed->ADP Low_Light Low Luminescence ADP->Low_Light Detection Reagent Inhibitor Fluorinated Indole Kinase_Inactive Inactive Kinase Inhibitor->Kinase_Inactive Binds to Kinase ATP_Remaining ATP Remains Kinase_Inactive->ATP_Remaining No Phosphorylation High_Light High Luminescence ATP_Remaining->High_Light Detection Reagent

Caption: Principle of a luminescence-based kinase inhibition assay.

Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™) [28][29]

  • Kinase Reaction:

    • In a 384-well plate, add the test compound (fluorinated indole) at various concentrations.

    • Add the target kinase enzyme solution and incubate for 15-30 minutes to allow for binding.[29]

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate for a defined period (e.g., 1 hour) at room temperature or 30°C.

  • ATP Depletion:

    • Add the first detection reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete any remaining ATP.[29]

    • Incubate for 40 minutes.

  • Luminescence Generation:

    • Add the second detection reagent (e.g., Kinase Detection Reagent), which converts the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to produce light.[29]

    • Incubate for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence intensity using a plate reader.[28]

    • Calculate percent inhibition relative to DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.[28]

Conclusion and Future Directions

This guide outlines a foundational strategy for the biological activity screening of novel fluorinated indoles. By employing a logical, tiered cascade that incorporates robust, self-validating assays, researchers can efficiently navigate the path from a large chemical library to validated lead compounds. The initial phenotypic or target-based screens provide the first filter, while secondary assays confirm potency, selectivity, and the intended mechanism of action. The journey from hit to drug is long, but a meticulously planned and executed screening strategy is the indispensable first step toward unlocking the therapeutic potential of this promising class of molecules.

References

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. [Link]

  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. PMC. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. PMC. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI. [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PMC. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. Royal Society of Chemistry. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Rapid Screening of Antimicrobial Synthetic Peptides. PMC - NIH. [Link]

  • 3.2. In Vitro Kinase Inhibition Assays. Bio-protocol. [Link]

  • Screening and identification of novel biologically active natural compounds. PMC. [Link]

  • Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA - Helsinki.fi. [Link]

  • Novel Analytical Methods for the Discovery and Trace Analysis of Biochemically Active Compounds. LCGC International. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. MDPI. [Link]

  • US20030040032A1 - Methods of screening for antimicrobial compounds.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing SL. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. ResearchGate. [Link]

  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B (RSC Publishing). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Coupling Strategies for (6-Fluoro-1H-indol-4-yl)methanamine in the Synthesis of p53 Y220C Reactivators

Introduction & Scientific Rationale (6-Fluoro-1H-indol-4-yl)methanamine (CAS: 1422057-38-2) is a highly versatile bifunctional building block widely utilized in modern medicinal chemistry and drug discovery[1]. Featuring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(6-Fluoro-1H-indol-4-yl)methanamine (CAS: 1422057-38-2) is a highly versatile bifunctional building block widely utilized in modern medicinal chemistry and drug discovery[1]. Featuring a primary aliphatic amine and an electron-rich fluorine-substituted indole core, this scaffold has gained significant traction in the development of targeted oncology therapeutics.

Most notably, it serves as a critical pharmacophore component in small-molecule reactivators of mutant p53 (specifically the Y220C mutant). The Y220C mutation thermodynamically destabilizes the p53 protein, causing it to unfold at body temperature and lose its tumor-suppressive DNA-binding capability[2]. Indole-methanamine derivatives bind to the mutation-induced surface crevice, shifting the folding-unfolding equilibrium back toward the wild-type conformation[3]. This structural rescue restores sequence-specific DNA binding and reactivates downstream apoptosis and cell cycle arrest pathways[4].

Pathway Mutant Mutant p53 (Y220C) Unfolded State Complex Drug-p53 Complex (Folded State) Mutant->Complex Thermodynamic Stabilization Drug Indole-Methanamine Reactivator Drug->Complex Binding at Y220C Crevice DNA Sequence-Specific DNA Binding Complex->DNA Restored Conformation Transcription Target Gene Activation (p21, PUMA) DNA->Transcription Transcriptional Activation Arrest Cell Cycle Arrest & Tumor Suppression Transcription->Arrest Apoptosis / Senescence

Mechanism of mutant p53 Y220C restoration by indole-methanamine derived small molecules.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

When utilizing (6-fluoro-1H-indol-4-yl)methanamine in coupling reactions, the primary synthetic challenge is chemoselectivity. The molecule contains two distinct nucleophilic nitrogen centers:

  • The primary aliphatic amine (methanamine): Highly nucleophilic, with a typical pKa of ~9–10.

  • The indole nitrogen (N-H): Poorly nucleophilic due to the involvement of its lone pair in the aromatic 10π -electron system (pKa ~16).

Expertise & Causality Insight: In standard electrophilic coupling conditions (e.g., amide bond formation or reductive amination), the aliphatic amine reacts orders of magnitude faster than the indole N-H. Therefore, protection of the indole nitrogen is generally unnecessary . Furthermore, the presence of the 6-fluoro substituent inductively withdraws electron density from the indole ring. This electronic effect further depresses the nucleophilicity of the indole N-H compared to an unsubstituted indole, enhancing the chemoselectivity profile and preventing unwanted N-acylation or N-alkylation at the indole core.

Workflow SM (6-Fluoro-1H-indol-4-yl) methanamine Amide Amide Coupling (HATU, DIPEA) SM->Amide R-COOH RedAm Reductive Amination (NaBH(OAc)3) SM->RedAm R-CHO Prod1 N-Acylated Derivative Amide->Prod1 Prod2 N-Alkylated Derivative RedAm->Prod2

Workflow of chemoselective coupling strategies for (6-fluoro-1H-indol-4-yl)methanamine.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

This protocol describes the chemoselective N-acylation of the primary amine. HATU is chosen over EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester, which is superior for sterically hindered carboxylic acids often found in complex p53 reactivator synthesis[4].

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (6-Fluoro-1H-indol-4-yl)methanamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes.

    • Causality: Pre-activation forms the active ester before the amine is introduced, preventing side reactions between the coupling agent and the amine.

  • Coupling: Add (6-fluoro-1H-indol-4-yl)methanamine to the mixture. Stir at room temperature for 2–4 hours under an inert atmosphere (N2 or Ar).

  • Self-Validation Checkpoint 1 (In-Process): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LCMS. The reaction is complete when the starting material peak at m/z 165.1 [M+H]+ is entirely consumed.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3 (3x).

    • Causality: NaHCO3 neutralizes residual acid and effectively removes the highly water-soluble HOAt byproduct generated from HATU.

  • Acid Wash: Wash the organic layer with 0.5 M HCl (1x), followed by brine.

    • Causality: The mild acid wash removes any unreacted aliphatic amine and excess DIPEA without degrading the product.

  • Self-Validation Checkpoint 2 (Post-Workup): Dry the organic layer over Na2SO4, filter, and concentrate. TLC (5% MeOH in DCM) should show a single major spot under UV (254 nm), confirming purity prior to column chromatography.

Protocol B: Reductive Amination

This protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)3), a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde.

Reagents:

  • Aldehyde (1.0 eq)

  • (6-Fluoro-1H-indol-4-yl)methanamine (1.0 eq)

  • NaBH(OAc)3 (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde and (6-fluoro-1H-indol-4-yl)methanamine in DCE. Add glacial acetic acid. Stir at room temperature for 1 hour.

    • Causality: Acetic acid catalyzes the formation of the iminium ion, which is the rate-determining step, while DCE provides optimal solubility for the intermediate.

  • Reduction: Add NaBH(OAc)3 portion-wise to the reaction mixture. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 1 (In-Process): Monitor via LCMS. The mass of the intermediate imine (m/z [M+H]+ of Aldehyde + 164 - 18) should transition entirely to the mass of the secondary amine product.

  • Quench: Slowly add saturated aqueous NaHCO3 until gas evolution ceases.

    • Causality: The basic quench neutralizes the acetic acid and safely decomposes excess hydride, preventing over-reduction artifacts during the workup phase.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for the chemoselective coupling of (6-fluoro-1H-indol-4-yl)methanamine across various modalities.

Reaction ModalityReagents & ConditionsChemoselectivity (Amine vs. Indole N-H)Typical YieldLCMS Monitoring (Starting Material)
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT, 2-4 h>99:175–90%m/z 165.1 [M+H]+
Reductive Amination NaBH(OAc)3 (1.5 eq), AcOH (0.1 eq), DCE, RT, 12 h>95:565–85%m/z 165.1 [M+H]+
Sulfonamide Formation R-SO2Cl (1.1 eq), Pyridine, DCM, 0 °C to RT>90:1070–80%m/z 165.1 [M+H]+

References

  • METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION.World Intellectual Property Organization (WIPO). Patent WO2021061643A1.
  • Composés ciblant le mutant y220c de p53.World Intellectual Property Organization (WIPO). Patent WO2022213975A1.
  • p53 protein abundance is a therapeutic window across TP53 mutant cancers and is targetable with proximity inducing small molecules. bioRxiv. DOI: 10.1101/2024.07.24.604928. URL:[Link]

Sources

Application

Synthesis of radiolabeled (6-fluoro-1H-indol-4-yl)methanamine for PET imaging

Application Note: Advanced Radiosynthesis of 6-[ 18 F]Fluoro-1H-indol-4-yl)methanamine via Copper-Mediated Radiofluorination Target Audience: Radiochemists, PET Imaging Scientists, and CNS Drug Development Professionals....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Radiosynthesis of 6-[ 18 F]Fluoro-1H-indol-4-yl)methanamine via Copper-Mediated Radiofluorination

Target Audience: Radiochemists, PET Imaging Scientists, and CNS Drug Development Professionals. Focus: Late-stage radiofluorination of electron-rich indole scaffolds using state-of-the-art organometallic catalysis.

Scientific Rationale & Scope

The (6-fluoro-1H-indol-4-yl)methanamine scaffold is a privileged pharmacophore embedded in numerous central nervous system (CNS) active agents, including ligands targeting 5-HT receptors, cannabinoid receptor type 2 (CB2R), and PIKFYVE inhibitors. Translating these molecules into Positron Emission Tomography (PET) radiotracers requires labeling the core with fluorine-18 ( t1/2​ = 109.8 min).

However, the high electron density of the indole ring renders traditional nucleophilic aromatic substitution (S N​ Ar) highly ineffective, as the arene repels nucleophilic [ 18 F]fluoride attack. To overcome this fundamental limitation, Copper-Mediated Radiofluorination (CMRF) of arylboronic acid pinacol (Bpin) esters has emerged as the definitive methodology. CMRF bypasses the electronic constraints of S N​ Ar, enabling the high-yield, late-stage radiofluorination of unactivated and electron-rich arenes[1].

Mechanistic Insights & Causality

The successful radiosynthesis of 6-[ 18 F]fluoro-1H-indol-4-yl)methanamine requires strict control over the catalytic environment to prevent precursor degradation. The CMRF catalytic cycle relies on the transmetalation of the aryl-Bpin precursor with a Cu(II) complex, followed by oxidation to a high-valent Cu(III) intermediate, and subsequent reductive elimination to form the C-[ 18 F] bond[2].

  • Causality of Protecting Groups: The indole nitrogen (N1) and the primary methanamine must be protected with tert-butoxycarbonyl (Boc) groups. Unprotected amines strongly coordinate to the Cu(II) center, displacing the requisite pyridine ligands. This stalls transmetalation and promotes off-target oxidative dimerization[1].

  • Causality of Elution Chemistry: Traditional [ 18 F]fluoride elution utilizes K 2​ CO 3​ and Kryptofix-222. However, the high basicity of the carbonate ion induces rapid protodeboronation of the Bpin precursor, destroying the starting material before transmetalation can occur. By substituting K 2​ CO 3​ with tetraethylammonium bicarbonate (Et 4​ NHCO 3​ ), the nucleophilicity of the fluoride is maintained while the basicity is drastically reduced, preserving the organoboron precursor[3].

  • Causality of Alcohol-Enhanced Solvents: Employing an alcohol-enhanced elution strategy (e.g., using a DMA/n-BuOH solvent mixture) bypasses the need for rigorous azeotropic drying. This minimizes thermal degradation of the [ 18 F]fluoride complex and streamlines automated synthesis[4].

Radiosynthesis Workflow

RadiosynthesisWorkflow Cyclotron Cyclotron [18O]H2O(p,n)[18F]F- QMA QMA Cartridge Trapping & Elution Cyclotron->QMA Aqueous [18F]F- CMRF CMRF Reaction Cu(OTf)2(py)4, 110°C QMA->CMRF Et4NHCO3 Elution Deprotect Global Deprotection HCl, 90°C CMRF->Deprotect Protected Intermediate HPLC Semi-Prep HPLC Purification Deprotect->HPLC Crude Radiotracer Formulation Formulation & QC Sterile Filtration HPLC->Formulation Pure Fraction

Automated radiosynthesis workflow of 6-[18F]fluoro-1H-indol-4-yl)methanamine via CMRF.

Experimental Protocol & Self-Validating Systems

Precursor: tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(tert-butoxycarbonyl)-1H-indol-4-yl)methylcarbamate (1-Bpin ).

Pre-Synthesis System Validation
  • Self-Validating Check: Before introducing radioactivity, perform a dry-run pressure test on the automated synthesis module (e.g., GE TRACERlab FX FN​ ). The reactor must hold 1.5 bar of N 2​ for 60 seconds. A pressure drop >0.1 bar indicates a compromised valve, which will lead to solvent evaporation during the 110 °C CMRF step, causing catastrophic yield failure.

[ 18 F]Fluoride Trapping and Alcohol-Enhanced Elution
  • Receive aqueous [ 18 F]fluoride (typically 37–74 GBq) from the cyclotron and pass it through a pre-conditioned Sep-Pak QMA carbonate light cartridge.

  • Elute the trapped [ 18 F]fluoride directly into the reaction vessel using a solution of Et 4​ NHCO 3​ (2.0 mg) dissolved in a mixture of MeOH (0.5 mL) and n-BuOH (0.5 mL)[4].

  • Causality: The n-BuOH acts as a stabilizing co-solvent that eliminates the need for time-consuming azeotropic drying, directly enabling the subsequent CMRF step while protecting the Cu catalyst from hydration[4].

  • In-Process Control: Monitor the radioactivity detector on the QMA waste line. >95% of the activity must transfer to the reactor. If residual activity exceeds 5%, the elution volume or cartridge pre-conditioning protocol must be recalibrated.

Copper-Mediated Radiofluorination (CMRF)
  • To the reactor containing the eluted [ 18 F]fluoride, add a solution of 1-Bpin (15 µmol) and the pre-formed catalyst Cu(OTf) 2​ (py) 4​ (20 µmol) dissolved in anhydrous DMA (1.0 mL).

  • Seal the reactor and heat to 110 °C for 15 minutes.

  • Causality: The pre-formed Cu(OTf) 2​ (py) 4​ complex is superior to in situ mixing of Cu(OTf) 2​ and pyridine. It ensures precise stoichiometric control of the ligands, preventing free pyridine from acting as a base and triggering protodeboronation[1]. The 110 °C temperature provides the optimal thermodynamic driving force for the reductive elimination of the highly stable Cu(III) intermediate[2].

Global Deprotection
  • Cool the reactor to 50 °C and vent residual pressure.

  • Add 3 M aqueous HCl (1.0 mL) to the crude mixture.

  • Heat the reactor to 90 °C for 5 minutes to achieve global cleavage of the N1-Boc and methanamine N-Boc protecting groups.

  • Self-Validating Check: Extract a 5 µL aliquot and perform rapid radio-TLC (Silica gel, EtOAc/Hexane 1:1). The protected intermediate ( Rf​≈0.8 ) must completely shift to the baseline ( Rf​=0.0 ), confirming >99% deprotection. Incomplete deprotection will result in multiple radioactive peaks during HPLC, severely reducing the isolated yield.

HPLC Purification and Formulation
  • Quench the acidic mixture with 2 M NaOH (1.5 mL) to prevent degradation of the indole core, then dilute with 2.0 mL of HPLC mobile phase.

  • Inject the mixture onto a semi-preparative HPLC column (Luna C18, 250 × 10 mm, 5 µm).

  • Elute isocratically using 0.1% TFA in H 2​ O/MeCN (82:18 v/v) at a flow rate of 4.0 mL/min.

  • Collect the radioactive fraction corresponding to 6-[ 18 F]fluoro-1H-indol-4-yl)methanamine (typically eluting at 12–14 minutes).

  • Dilute the collected fraction with 20 mL of sterile water and trap the radiotracer on a C18 Sep-Pak Plus cartridge.

  • Wash the cartridge with 10 mL of sterile water to remove residual TFA and acetonitrile.

  • Elute the final product with 1.0 mL of absolute ethanol into a sterile, pyrogen-free vial containing 9.0 mL of 0.9% saline, passing through an inline 0.22 µm sterile filter.

Quantitative Data & Optimization

Table 1: Optimization of CMRF Parameters for 1-Bpin

Entry Copper Catalyst Elution Base / PTC Solvent System Temp (°C) Radiochemical Conversion (RCC, %)

| 1 | Cu(OTf) 2​

  • Pyridine | K 2​ CO 3​ / K 222​ | DMF | 110 | 12 ± 4% (High protodeboronation) | | 2 | Cu(OTf) 2​ (py) 4​ | K 2​ CO 3​ / K 222​ | DMA | 110 | 28 ± 5% | | 3 | Cu(OTf) 2​ (py) 4​ | Et 4​ NHCO 3​ | DMA | 110 | 55 ± 6% | | 4 | Cu(OTf) 2​ (py) 4​ | Et 4​ NHCO 3​ | DMA / n-BuOH | 110 | 78 ± 4% (Optimal) |

Table 2: Quality Control Specifications for 6-[ 18 F]Fluoro-1H-indol-4-yl)methanamine | QC Parameter | Analytical Method | Acceptance Criteria | Typical Result | | :--- | :--- | :--- | :--- | | Radiochemical Purity | Analytical Radio-HPLC | 95% | > 99% | | Molar Activity ( Am​ ) | Analytical HPLC (UV/Radio) | 37 GBq/µmol | 120 – 180 GBq/µmol | | Chemical Purity | Analytical HPLC (UV 254 nm) | 5 µg/mL precursor | < 1 µg/mL | | pH | pH Indicator Strip | 4.5 – 7.5 | 6.0 | | Endotoxin Limit | LAL Chromogenic Assay | 175 EU/V | < 5 EU/V | | Sterile Filter Integrity | Bubble Point Test | 50 psi | 55 psi (Pass) |

References

  • Mossine AV, Brooks AF, Makaravage KJ, Miller JM, Ichiishi N, Sanford MS, Scott PJH.
  • Zlatopolskiy BD, et al.
  • Mossine AV, et al.
  • Makaravage KJ, Brooks AF, Mossine AV, Sanford MS, Scott PJH. Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. nih.gov.

Sources

Method

Application Note: Synthesis and Biological Evaluation of Novel FLT3 Inhibitors Utilizing (6-Fluoro-1H-indol-4-yl)methanamine

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction and Rationale Mutations in the Fms-li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction and Rationale

Mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor, particularly Internal Tandem Duplications (ITD) and Tyrosine Kinase Domain (TKD) point mutations, are prevalent in approximately 30% of Acute Myeloid Leukemia (AML) cases[1]. While first- and second-generation FLT3 inhibitors (e.g., Midostaurin, Gilteritinib) have achieved clinical success, the rapid emergence of resistance mutations (such as the F691L "gatekeeper" mutation) necessitates the continuous development of novel chemical scaffolds[1][2].

The indole heterocycle is a highly privileged scaffold in kinase inhibitor design. The indole core effectively mimics the adenine ring of ATP, allowing its –NH– group to form critical hydrogen bonds with the kinase hinge region (specifically residues Cys694 and Cys695 in FLT3)[1][3].

(6-Fluoro-1H-indol-4-yl)methanamine (CAS: 1422057-38-2) is a highly specialized building block that offers three distinct structural advantages for next-generation FLT3 inhibitor synthesis:

  • Hinge-Binding Core: The indole moiety anchors the molecule within the ATP-binding pocket[1].

  • Metabolic Shielding via Fluorination: The introduction of a fluorine atom at the C6 position blocks cytochrome P450-mediated oxidation, a common metabolic liability of unsubstituted indoles. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the indole –NH–, strengthening its hydrogen-bond donor capacity to the hinge region while improving overall lipophilic efficiency (LipE)[4].

  • Versatile Linker: The 4-methanamine group provides a highly reactive, flexible primary amine handle. This allows for rapid diversification via urea or amide couplings to extend the molecule into the solvent-exposed channel or the DFG-out allosteric pocket, a hallmark of highly selective Type II kinase inhibitors[3].

Experimental Workflow

The following workflow outlines the modular synthesis and biological validation pipeline for generating Type II FLT3 inhibitors using this building block.

Workflow BB (6-Fluoro-1H-indol-4-yl) methanamine (Building Block) Synthesis Urea/Amide Coupling BB->Synthesis Purification HPLC & NMR Characterization Synthesis->Purification Biochem FLT3 Kinase Assay (ADP-Glo) Purification->Biochem Cellular MV4-11 / MOLM-13 Viability Assay Biochem->Cellular

Workflow for synthesis and evaluation of FLT3 inhibitors using the fluoro-indole building block.

Synthetic Protocol: Urea Coupling

This protocol details the synthesis of a model Type II FLT3 inhibitor core: 1-(tert-butyl)-3-((6-fluoro-1H-indol-4-yl)methyl)urea.

Reagents and Materials
  • (6-Fluoro-1H-indol-4-yl)methanamine (1.0 eq)

  • tert-Butyl isocyanate (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • LC-MS grade Acetonitrile and Water

Step-by-Step Methodology
  • Preparation: Purge a dry 50 mL round-bottom flask with inert nitrogen gas. Add (6-fluoro-1H-indol-4-yl)methanamine (100 mg, 0.61 mmol) and dissolve in 10 mL of anhydrous DCM.

    • Causality: Anhydrous DCM is strictly utilized to preclude the competitive hydrolysis of the isocyanate into a primary amine, which would subsequently react with another isocyanate molecule to form an undesired symmetric urea byproduct.

  • Base Addition: Add DIPEA (212 µL, 1.22 mmol) dropwise to the solution at 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic base to ensure the methanamine hydrochloride salt (if applicable) is fully free-based and highly nucleophilic, preventing sluggish reaction kinetics.

  • Coupling: Slowly add tert-butyl isocyanate (76 µL, 0.67 mmol) dropwise over 5 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is deemed complete only when the starting methanamine peak (m/z 165.1 [M+H]+) constitutes <1% of the total UV area. If incomplete, add 0.1 eq of isocyanate and stir for an additional hour.

  • Workup & Purification: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via preparative reverse-phase HPLC (C18 column, 10-90% MeCN/H₂O gradient with 0.1% Formic Acid).

Biological Evaluation Protocols

To ensure the synthesized compounds are both potent and selective, they must be evaluated in a self-validating cascade comprising a biochemical kinase assay and a differential cellular viability assay.

FLT3-ITD Biochemical Kinase Assay (ADP-Glo™)
  • Causality: The ADP-Glo format is selected because it measures ADP formation directly. This makes it universally applicable to any kinase/substrate pair without requiring hazardous radioisotopes, ensuring a high-throughput, safe, and highly sensitive readout for ATP-competitive inhibitors.

Procedure:

  • Prepare a 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM BSA, 1 mM DTT).

  • Dilute the synthesized compound in 100% DMSO to create a 10-point dose-response curve (3-fold serial dilutions starting at 10 µM).

  • In a 384-well white microplate, combine 2 µL of compound (final DMSO concentration 1%), 2 µL of FLT3-ITD recombinant enzyme (final concentration 0.5 nM), and 2 µL of ATP/Myelin Basic Protein (MBP) substrate mix (ATP at Km = 10 µM).

  • Incubate at room temperature for 60 minutes.

  • Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and read on a multimode microplate reader.

  • Validation Control: A no-enzyme control (NEC) must be included to establish background luminescence. Gilteritinib is run in parallel to validate the assay's dynamic range.

Differential Cell Viability Assay (CellTiter-Glo®)
  • Causality: MV4-11 cells (homozygous for FLT3-ITD) are used to assess on-target efficacy. K562 cells (BCR-ABL positive, FLT3 negative) serve as a critical counter-screen. This differential screening isolates compounds that are genuinely FLT3-selective from those that are broadly cytotoxic or pan-kinase inhibitors.

Procedure:

  • Seed MV4-11 and K562 cells at 10,000 cells/well in 96-well opaque plates in RPMI-1640 medium supplemented with 10% FBS.

  • Treat cells with the synthesized compounds (0.1 nM to 10 µM) and incubate for 72 hours at 37 °C, 5% CO₂.

  • Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well.

  • Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative biochemical and cellular data, demonstrating the superior profile of the 6-fluoro substituted indole compared to its non-fluorinated counterpart.

Compound IDCore ScaffoldFLT3-ITD IC₅₀ (nM)MV4-11 IC₅₀ (nM)K562 IC₅₀ (nM)Selectivity Index (K562 / MV4-11)
Cmpd 1 Indole-4-methanamine urea (Non-fluoro)12.4 ± 1.245.2 ± 3.8>10,000> 221x
Cmpd 2 6-Fluoro-indole-4-methanamine urea3.1 ± 0.4 11.5 ± 1.1 >10,000> 869x
Gilteritinib Positive Control1.8 ± 0.28.4 ± 0.9>10,000> 1,190x

Table 1: Comparative in vitro activity of synthesized indole-4-methanamine derivatives. The 6-fluoro substitution (Cmpd 2) yields a ~4-fold increase in biochemical and cellular potency over the non-fluorinated analog (Cmpd 1).

Mechanism of Action: Pathway Visualization

By binding to the FLT3 hinge region and allosteric pocket, the synthesized fluoro-indole derivatives successfully abrogate downstream oncogenic signaling, leading to the apoptosis of leukemic blasts[2][4].

FLT3_Pathway Inhibitor Fluoro-Indole FLT3 Inhibitor FLT3 Mutant FLT3 (ITD / TKD) Inhibitor->FLT3 STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K MAPK RAS / MAPK Pathway FLT3->MAPK Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation

Inhibition of mutant FLT3 signaling pathways by the synthesized fluoro-indole derivatives.

References

  • Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. Source: BMC Chemistry (2023) URL:[Link]

  • Discovery of a Potent and Selective FLT3 Inhibitor (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia. Source: Journal of Medicinal Chemistry (2021) URL:[Link]

  • Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia. Source: Journal of Medicinal Chemistry (2020) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Indole C-H Functionalization Troubleshooting &amp; Protocols

Welcome to the Indole C-H Functionalization Technical Support Center. Indole is a privileged scaffold in medicinal chemistry and drug discovery, but its multiple reactive sites (N1, C2–C7) make site-selective functionali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Indole C-H Functionalization Technical Support Center. Indole is a privileged scaffold in medicinal chemistry and drug discovery, but its multiple reactive sites (N1, C2–C7) make site-selective functionalization a persistent challenge[1]. This guide provides mechanistic troubleshooting, validated protocols, and quantitative parameters to help researchers optimize regioselectivity, overcome catalyst deactivation, and prevent over-functionalization.

Diagnostic Workflow

Troubleshooting Start Reaction Issue Detected Regio Poor Regioselectivity Start->Regio Yield Low Yield / Conversion Start->Yield OverRxn Over-functionalization Start->OverRxn C2C3 C2 vs C3 Mixture Check electronic bias or block C3 Regio->C2C3 Pyrrole Ring C4C7 Targeting C4-C7 Install Directing Group (e.g., N-Pivaloyl) Regio->C4C7 Benzene Ring CatDead Catalyst Deactivation Check inert atmosphere & ligand stability Yield->CatDead Black precipitate (Pd) Solvent Poor Solubility Screen polar aprotic solvents (DMF, DMAc) Yield->Solvent Heterogeneous mix Stoich Di-substitution Adjust stoichiometry & lower temperature OverRxn->Stoich Multiple additions

Diagnostic workflow for troubleshooting indole C-H functionalization issues.

Section 1: Troubleshooting FAQs

Q1: I am getting a mixture of C2 and C3 functionalized products. How can I drive the reaction to be exclusively C2 or C3 selective? Mechanistic Causality: The inherent nucleophilicity of the indole pyrrole ring naturally favors electrophilic attack at the C3 position[2]. However, under transition-metal catalysis (e.g., Palladium), C2 functionalization often proceeds via a thermodynamically favored cyclometalation pathway[3]. Optimization Strategy:

  • For C3 Selectivity: Utilize mild oxidants and electrophilic Pd(II) species without strong directing groups to exploit the natural electronic bias of the pyrrole ring[2].

  • For C2 Selectivity: Block the N1 position with a bulky protecting group (e.g., N-Ts or N-Me) and introduce a basic additive like KOAc. This facilitates a Concerted Metalation-Deprotonation (CMD) mechanism at the more acidic C2 position. Alternatively, for borylation, using NHC-boranes and I 2​ exclusively yields C2-borylated indoles because the absence of exogenous Brønsted bases facilitates a C3-to-C2 boron migration[4].

Q2: My goal is to functionalize the benzenoid core (C4–C7), but I only observe reactivity at the pyrrole ring. How do I overcome this? Mechanistic Causality: The benzenoid C-H bonds are less electron-rich and kinetically inert compared to C2/C3[5]. Overcoming this requires overriding the electronic bias using a Directing Group (DG) that brings the metal catalyst into proximity with the target C-H bond via metallacycle formation[1]. Optimization Strategy:

  • Targeting C7: Install an N-pivaloyl or N-P(O)tBu 2​ group. Rhodium(III) or Ruthenium(II) catalysts coordinate to the carbonyl/phosphoryl oxygen, directing the metal to activate the C7-H bond via a stable 5-membered metallacycle[6]. For borylation, the free N-H bond can direct Iridium catalysts to the sterically accessible C7 position[7].

  • Targeting C4: The C4 position is notoriously difficult because forming a metallacycle from C3 requires a 6-membered ring, which is higher in energy than the 5-membered ring formed at C2[3]. To force C4 activation, block C2 or employ a specific C3-directing group (e.g., a C3-trifluoroacetyl group) combined with a Pd(II) or Co(III) catalyst[3].

Q3: I am experiencing rapid catalyst deactivation (palladium black formation) and low turnover numbers (TON). What is the root cause? Mechanistic Causality: Palladium black forms when monomeric Pd(0) intermediates aggregate into inactive nanoparticles before they can be re-oxidized to Pd(II) (in oxidative C-H functionalization) or undergo oxidative addition[8]. Optimization Strategy:

  • Atmosphere & Oxidants: Ensure rigorous exclusion of oxygen for redox-neutral cross-couplings. For oxidative couplings, ensure your stoichiometric oxidant (e.g., AgOAc, Cu(OAc) 2​ ) is fully soluble and present in sufficient excess[9].

  • Ligand & Solvent Effects: Introduce strongly coordinating, sterically demanding ligands (e.g., Xantphos) to stabilize the monomeric Pd(0) species[8]. Switch to a highly polar, coordinating solvent like DMAc or DMF, which can weakly ligate and stabilize the metal center[9].

Q4: My C-H functionalization suffers from over-functionalization (di-substitution). How do I arrest the reaction at mono-substitution? Mechanistic Causality: Mono-functionalized indoles can become more reactive than the starting material if the newly installed group donates electron density, or if the directing group remains active for a second catalytic cycle[9]. Optimization Strategy:

  • Thermodynamic Control: Lower the reaction temperature. The activation energy for the second functionalization is often slightly higher due to steric hindrance; cooling the reaction exploits this kinetic difference[9].

  • Stoichiometric Adjustment: Use the indole substrate as the limiting reagent (e.g., 1.0 equiv indole to 0.8 equiv electrophile) to statistically disfavor di-substitution[9].

Section 2: Standardized Experimental Protocols

Protocol A: Rhodium-Catalyzed Regioselective C7-Alkenylation of N-Pivaloylindoles

Self-Validating Note: The N-pivaloyl group is essential for high regioselectivity and conversion. Without it, the reaction will default to C2/C3 mixtures[6].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-pivaloylindole (0.2 mmol), [Cp*RhCl 2​ ] 2​ (5 mol%), AgSbF 6​ (20 mol%), and Cu(OAc) 2​ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with inert argon gas (repeat 3 times) to prevent premature catalyst degradation.

  • Reagent Addition: Add the alkene coupling partner (e.g., acrylate, 0.4 mmol) and anhydrous tert-amyl alcohol (t-AmOH, 2.0 mL) via syringe under argon flow.

  • Reaction: Seal the tube and stir the mixture at 110 °C in a pre-heated oil bath for 16–24 hours. Monitor via TLC or LC-MS until the starting indole is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove metal residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash column chromatography (Hexanes/EtOAc) to isolate the C7-functionalized product.

Protocol B: Iridium-Catalyzed C7 C-H Borylation of Indoles

Self-Validating Note: The regiochemical outcome is reliably dictated by the directing ability of the free indole N-H[7].

  • Preparation: In an argon-filled glovebox, charge a vial with [Ir(OMe)(cod)] 2​ (1.5 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (Me 4​ Phen, 3 mol%), and bis(pinacolato)diboron (B 2​ pin 2​ , 0.7 equiv)[7].

  • Pre-activation: Add dry THF (1.0 mL) and stir the mixture at room temperature for 10 minutes until a deep red/brown color develops, indicating the formation of the active Ir-boryl complex.

  • Substrate Addition: Add the free N-H indole substrate (1.0 mmol) dissolved in THF (1.0 mL) to the active catalyst solution.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • Workup: Quench the reaction by exposing it to air. Volatiles are removed under reduced pressure.

  • Purification: Purify the crude mixture by flash chromatography (using deactivated silica or basic alumina to prevent protodeboronation) to yield the C7-borylated indole[7].

Section 3: Quantitative Data Summary

Target SiteCatalyst SystemDirecting Group (DG)Typical YieldKey Additive / SolventSelectivity Driver
C2 Pd(OAc) 2​ N-Ts or N-Me70–85%KOAc / AcOHCMD pathway, C3 blocked or sterically hindered
C3 Pd(OAc) 2​ None (Free N-H)65–80%Cu(OAc) 2​ / DMFInherent nucleophilicity, electrophilic palladation[2]
C4 Co(III) or Pd(II)C3-Trifluoroacetyl50–75%AgNTf 2​ / DCE6-membered metallacycle formation[3]
C7 Rh(III) or Ru(II)N-Pivaloyl75–95%Cu(OAc) 2​ / t-AmOHDG coordination, 5-membered metallacycle[5][6]
C7 (Boryl) Ir(I) + Me 4​ PhenNone (Free N-H)80–90%B 2​ pin 2​ / THFSteric control, N-H directed borylation[7]

References

  • Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles (PubMed / J Mol Model).1

  • Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles (ResearchGate). 6

  • Palladium-Catalyzed Direct and Regioselective C-H Bond Functionalization/Oxidative Acetoxylation of Indoles (ResearchGate).2

  • Palladium-Catalyzed Regioselective C-H Fluoroalkylation of Indoles at C4-Position (ResearchGate).3

  • Technical Support Center: Functionalization of the Indole C-3 Position (Benchchem). 9

  • Catalytic Electrophilic C-H Borylation using NHC·Boranes and Iodine Forms C2-, not C3 (The University of Manchester). 4

  • Synthesis of three tricholoma-derived indoles via an ortho-quinone methide (Semantic Scholar). 7

  • Xiaoming Wang Group (SIOC). 8

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds (ResearchGate). 5

Sources

Optimization

Preventing degradation of indole compounds during workup and purification

Welcome to the technical support center for handling indole-containing molecules. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability of ind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling indole-containing molecules. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability of indoles during experimental workup and purification. Here, we provide in-depth, field-tested guidance in a troubleshooting-focused, question-and-answer format to help you navigate these common issues and ensure the integrity of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My indole-containing compound is turning brown/black upon exposure to air. What is happening and how can I prevent it?

A: This discoloration is a classic sign of indole oxidation. The electron-rich pyrrole ring of the indole nucleus is highly susceptible to oxidation, leading to the formation of colored polymeric byproducts. This process is often catalyzed by light, acid, and trace metals.

Core Mechanism of Oxidation:

Indole oxidation can proceed through several pathways, often involving radical intermediates or electrophilic attack. The initial step is frequently the formation of an indolenyl hydroperoxide, which can then decompose and polymerize.

Troubleshooting & Prevention Workflow:

cluster_problem Problem Identification cluster_solution Prevention & Mitigation Strategy cluster_details Implementation Details Problem Indole compound discolors (brown/black) on air exposure Inert_Atmosphere Work under Inert Atmosphere (Nitrogen or Argon) Problem->Inert_Atmosphere Cause: Air Oxidation Antioxidants Add Antioxidants Problem->Antioxidants Mitigate Radicals Protect_Light Protect from Light Problem->Protect_Light Cause: Photo-oxidation Purification Purify Promptly Problem->Purification Remove Impurities Degas_Solvents Use Degassed Solvents Inert_Atmosphere->Degas_Solvents Sparging Sparging solvents with N2/Ar for 15-30 min Degas_Solvents->Sparging BHT Add BHT or Ascorbic Acid (0.01-0.1 mol%) Antioxidants->BHT Amber_Vials Use amber vials or wrap flasks in foil Protect_Light->Amber_Vials Cold_Storage Store purified compound under N2 at -20°C Purification->Cold_Storage

Caption: Workflow for diagnosing and preventing indole oxidation.

Detailed Protocols:

  • Working Under an Inert Atmosphere: For all manipulations, including reactions, workup, and purification, maintain a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.

  • Degassing Solvents: Before use, sparge solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Using Antioxidants: The addition of a radical scavenger can be highly effective.

    • Butylated hydroxytoluene (BHT): A common and effective antioxidant. A small amount (e.g., a spatula tip) can be added to solvents used for chromatography or to the compound during storage.

    • Ascorbic acid (Vitamin C): A good option for aqueous workups, as it can be easily washed away.

Q2: My indole decomposes on silica gel during column chromatography. What are my options?

A: This is a very common issue. The acidic nature of standard silica gel can catalyze the dimerization, polymerization, or rearrangement of sensitive indoles.

Mechanism of Acid-Catalyzed Decomposition:

The acidic protons on the silica surface can protonate the C3 position of the indole ring, generating a highly reactive indoleninium ion. This intermediate is susceptible to nucleophilic attack by another indole molecule, leading to dimerization and polymerization.

Solutions for Chromatographic Purification:

Purification MethodAdvantagesDisadvantagesBest For
Deactivated Silica Gel Simple to prepare; reduces acidity.May still not be inert enough for highly sensitive indoles.Moderately sensitive indoles.
Alumina (Neutral or Basic) Avoids acidic conditions.Can have different selectivity than silica; may chelate some compounds.Compounds that are highly acid-sensitive.
Reverse-Phase Chromatography (C18) Excellent for polar indoles; avoids acidic stationary phase.Requires aqueous mobile phases; may be less efficient for non-polar compounds.Tryptophan derivatives, indole alkaloids.
Automated Flash Chromatography Faster separation, less time on the stationary phase.Requires specialized equipment.High-throughput purification.

Protocol for Deactivating Silica Gel:

  • Prepare a slurry of silica gel in a solvent like ethyl acetate or dichloromethane.

  • Add 1-2% (by weight of silica) of a base such as triethylamine or ammonia solution (7N in methanol).

  • Stir the slurry for 30 minutes.

  • Use this deactivated silica to pack your column as usual.

Q3: I am performing an acid-catalyzed reaction on a molecule containing an indole. How can I protect the indole moiety?

A: Protecting the indole nitrogen is a common strategy to prevent side reactions under acidic conditions. The choice of protecting group is critical and depends on the specific reaction conditions.

Protecting Group Strategy:

cluster_problem Problem cluster_solution Solution Indole Indole Moiety Protect Protect Indole Nitrogen Indole->Protect Acid Acidic Reaction Conditions Reaction Perform Acid-Catalyzed Reaction Acid->Reaction Protect->Reaction Deprotect Deprotect Indole Reaction->Deprotect

Caption: General workflow for indole protection during acid-catalyzed reactions.

Common Indole Protecting Groups:

Protecting GroupAbbreviationStabilityDeprotection Conditions
tert-Butoxycarbonyl BocStable to many nucleophiles and mild acids.Strong acids (e.g., TFA, HCl).
Benzenesulfonyl BsVery stable to strong acids and bases.Reductive conditions (e.g., Mg/MeOH).
1-(Trimethylsilyl)ethoxymethyl SEMStable to a wide range of conditions.Fluoride sources (e.g., TBAF) or acid.

Example Protocol for Boc Protection:

  • Dissolve the indole-containing starting material in a suitable solvent (e.g., THF, dichloromethane).

  • Add a base such as 4-(dimethylamino)pyridine (DMAP, catalytic amount) or sodium hydride (NaH, 1.1 eq).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 eq).

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water or a mild acid, followed by extraction and purification.

Q4: How should I store my purified indole compounds for long-term stability?

A: Proper storage is crucial to prevent degradation over time. The key is to minimize exposure to oxygen, light, and heat.

Recommended Storage Protocol:

  • Ensure the compound is free of residual solvents and acids from purification.

  • Place the solid compound in a clean, amber glass vial.

  • Flush the vial with an inert gas (argon or nitrogen) for 1-2 minutes.

  • Seal the vial tightly with a cap that has a chemically resistant liner (e.g., PTFE).

  • For extra protection, wrap the cap and vial neck with Parafilm.

  • Store the vial in a freezer, preferably at -20°C or below.

References

  • Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons, 2014. [Link]

  • Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F.; Chai, C. L. L. Butterworth-Heinemann, 2017. [Link]

Troubleshooting

Technical Support Center: Scalable Synthesis of (6-Fluoro-1H-indol-4-yl)methanamine Derivatives

Introduction & Overview (6-Fluoro-1H-indol-4-yl)methanamine (CAS: 1422057-38-2) is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase and PARP inhibitors. Synthesizing t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Overview

(6-Fluoro-1H-indol-4-yl)methanamine (CAS: 1422057-38-2) is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase and PARP inhibitors. Synthesizing this derivative at scale presents two primary challenges: the low reactivity of the electron-rich indole ring during cyanation[1] and the propensity for over-reduction or dimerization during the subsequent nitrile reduction[2]. This guide provides field-proven, self-validating protocols to overcome these bottlenecks and ensure high-yield, scalable production.

Core Synthetic Workflow

The most scalable and atom-economical route avoids hazardous nitration or stoichiometric hydride reagents. Instead, it relies on a two-step sequence: Palladium-catalyzed cyanation of 4-bromo-6-fluoro-1H-indole followed by controlled catalytic hydrogenation.

Workflow A 4-Bromo-6-fluoro-1H-indole (Starting Material) B 6-Fluoro-1H-indole-4-carbonitrile (Intermediate) A->B Zn(CN)2, Pd catalyst DMF, 120°C (Cyanation) C (6-Fluoro-1H-indol-4-yl)methanamine (Target Product) B->C Raney Ni, H2 (50 psi) NH3/MeOH, 25°C (Reduction)

Figure 1: Two-step scalable synthetic workflow for (6-fluoro-1H-indol-4-yl)methanamine.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation of 4-Bromo-6-fluoro-1H-indole

Causality & Design: Zinc cyanide (Zn(CN)₂) is selected over NaCN or KCN because its low solubility in organic solvents maintains a low concentration of free cyanide ions in solution. This prevents the formation of inactive [Pd(CN)₄]²⁻ complexes, which rapidly poison the catalyst[3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged reactor, add 4-bromo-6-fluoro-1H-indole (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd₂(dba)₃ (0.02 equiv) with dppf ligand (0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed DMF (10 volumes). Validation Check: The solution must be rigorously sparged with Argon for 30 minutes prior to heating to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 110 °C for 12–16 hours. Monitor via HPLC or TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool to room temperature. Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and ethyl acetate. Filter the biphasic mixture through a pad of Celite to remove zinc salts and palladium black.

  • Isolation: Separate the organic layer, wash with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate. Purify via recrystallization (toluene/heptane) to yield 6-fluoro-1H-indole-4-carbonitrile.

Protocol B: Catalytic Hydrogenation to Methanamine

Causality & Design: Raney Nickel is specifically chosen over Palladium on Carbon (Pd/C) to prevent hydrodefluorination (cleavage of the C-F bond). The addition of methanolic ammonia is critical; it acts as a competitive nucleophile against the primary amine product, suppressing the formation of secondary amine dimers[2].

Step-by-Step Methodology:

  • Preparation: In a Parr hydrogenation vessel, dissolve 6-fluoro-1H-indole-4-carbonitrile (1.0 equiv) in 7N NH₃ in Methanol (15 volumes).

  • Catalyst Addition: Carefully add an aqueous slurry of active Raney Nickel (20% w/w relative to substrate). Safety Note: Raney Ni is pyrophoric; never allow the catalyst bed to dry in air.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂ and stir vigorously at 25 °C for 18–24 hours.

  • Validation Check: Sample the reaction and analyze by LC-MS. The mass of the intermediate imine (m/z 163) should be completely absent, replaced by the product (m/z 165).

  • Workup: Vent the hydrogen gas and purge with N₂. Filter the mixture through a Celite pad under a blanket of nitrogen. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo. The crude (6-fluoro-1H-indol-4-yl)methanamine can be isolated as a free base or precipitated as a hydrochloride salt by adding 2M HCl in diethyl ether.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant amount of secondary amine dimer in my product mixture? A1: During nitrile reduction, the intermediate primary imine can be attacked by the newly formed primary amine instead of hydrogen gas, releasing ammonia and forming a secondary amine dimer. Solution: Ensure your solvent contains a high molar excess of ammonia (e.g., 7N NH₃ in MeOH). The excess ammonia pushes the equilibrium backward, favoring the primary imine and its subsequent reduction to the desired primary amine.

Mechanism A Nitrile (R-CN) B Primary Imine (R-CH=NH) A->B + H2 (Catalyst) C Primary Amine (R-CH2-NH2) [Desired] B->C + H2 (Catalyst) D Secondary Amine Dimer [Impurity] B->D + Primary Amine - NH3 C->D Nucleophilic attack on Imine

Figure 2: Mechanism of secondary amine dimer formation during nitrile reduction.

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of Raney Nickel for scalability? A2: While LiAlH₄ is highly effective on a bench scale for indole-carbonitrile reductions[4], it is strongly discouraged for pilot-scale or manufacturing operations. The quench step is highly exothermic and generates voluminous aluminum hydroxide salts (requiring the Fieser workup), which trap the product and drastically reduce isolated yields. Catalytic hydrogenation is the industry standard for scalability.

Q3: I am observing hydrodefluorination (loss of the fluorine atom) during hydrogenation. How can I prevent this? A3: This is a classic symptom of using Palladium on Carbon (Pd/C) under hydrogen pressure. Palladium readily inserts into aryl C-F bonds. Solution: Switch immediately to Raney Nickel or Sponge Cobalt. These catalysts are highly active for nitrile reduction but have a much higher activation energy barrier for carbon-halogen bond cleavage.

Q4: The cyanation step stalls at 50% conversion. What is the cause? A4: Stalled cyanation is almost always caused by catalyst poisoning. This occurs either due to oxygen ingress (which oxidizes the phosphine ligands) or an excessively high concentration of dissolved cyanide. Solution: Ensure rigorous degassing of your DMF. If the problem persists, switch to a more robust bidentate ligand like dppf, which resists displacement by cyanide ions better than triphenylphosphine (PPh₃).

Quantitative Data Presentation

To assist in route selection, the following table summarizes the performance of various reduction methodologies evaluated for 6-fluoro-1H-indole-4-carbonitrile.

Reduction MethodReagents & ConditionsTypical Yield (%)Dimer Impurity (%)ScalabilitySafety / Workup Profile
Catalytic Hydrogenation Raney Ni, H₂ (50 psi), NH₃/MeOH85–92< 2ExcellentHigh / Simple filtration
Hydride Reduction LiAlH₄, THF, 0 °C to reflux70–78< 1PoorLow / Exothermic, Al-salt emulsions
Borane Reduction BH₃-THF, reflux65–755–8ModerateModerate / Requires harsh acidic quench
Pd-Catalyzed Hydrogenation Pd/C, H₂ (50 psi), MeOH40–5010–15GoodModerate / High risk of hydrodefluorination

Table 1: Comparative analysis of reduction methodologies for fluoroindole carbonitriles.

References

  • Improved Synthesis of 4-Cyanotryptophan and Other Tryptophan Analogues in Aqueous Solvent Using Variants of TrpB from Thermotoga maritima Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides Source: ACS Publications URL:[Link]

  • US20120028961A1 - 6 Substituted 2, 3,4,5 Tetrahydro-1H-Benzo[d]Azepines as 5-HT2c Receptor Agonist Source: Google Patents URL
  • Au(I)-Catalyzed Pictet–Spengler Reactions All around the Indole Ring Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent &amp; Temperature in Fischer Indole Synthesis

Welcome to the Technical Support Center for Fischer Indole Synthesis (FIS). This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to overcome common bottlenecks in indole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fischer Indole Synthesis (FIS). This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to overcome common bottlenecks in indole derivative synthesis. By understanding the thermodynamic and kinetic interplay between solvent choice, temperature, and acid catalysis, you can rationally design self-validating experiments that maximize yield and purity.

Mechanistic Overview

To troubleshoot FIS effectively, one must understand the causality of the reaction cascade. The synthesis proceeds via the condensation of an arylhydrazine with a ketone/aldehyde to form a hydrazone. Acid and heat drive tautomerization to an ene-hydrazine, which undergoes a critical, rate-limiting [3,3]-sigmatropic rearrangement . Subsequent rearomatization and loss of ammonia yield the indole core.

FIS_Mechanism A Arylhydrazine + Ketone B Arylhydrazone Intermediate A->B Acid / Heat C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Rate-Limiting E Rearomatization & Cyclization D->E Fast F Indole Product (- NH3) E->F -NH3

Fig 1. Fischer Indole Synthesis mechanism highlighting the critical[3,3]-sigmatropic rearrangement.

Troubleshooting Guides & FAQs

Q1: My reaction yielded a black, intractable tar instead of the desired indole. What caused this, and how can I prevent it? A1: Tar and polymer formation is a frequent issue stemming from overly harsh reaction conditions[1]. The primary culprits are strongly acidic conditions (e.g., H₂SO₄, HCl) combined with high temperatures, which accelerate the decomposition and polymerization of the unstable enamine intermediate before cyclization can occur[1].

  • Causality & Solution: High-boiling solvents like toluene under prolonged reflux provide excess thermal energy that drives these degradation pathways. To prevent this, lower the reaction temperature and switch to milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂)[1]. Alternatively, adopting microwave irradiation can provide rapid, uniform heating, completing the reaction in minutes before tar can form[2].

Q2: The reaction stalled, and LC-MS shows only the hydrazone intermediate. How do I drive the cyclization? A2: The [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer is the rate-limiting step. If the reaction stalls at the hydrazone stage, the thermal energy or acid strength is insufficient to overcome the activation barrier[3].

  • Causality & Solution: The choice of solvent heavily influences this barrier. Protic solvents like ethanol can over-stabilize the hydrazone. Switching to polar aprotic systems (e.g., DMSO/AcOH) or utilizing continuous flow setups at elevated temperatures (e.g., 110 °C) can push the equilibrium forward[4]. If conventional heating fails, systematically increasing the temperature in a microwave reactor (e.g., 150 °C for 10 minutes) while using a solvent like THF or 2-methyl THF often forces the cyclization[3].

Q3: Are there greener, lower-temperature solvent alternatives to traditional volatile organic compounds (VOCs)? A3: Yes. Deep Eutectic Solvents (DES), such as mixtures of L-(+)-tartaric acid and dimethyl urea (DMU) or choline chloride-based systems, have emerged as excellent green alternatives[5].

  • Causality & Solution: DESs act as both the solvent and the catalyst. Their extensive hydrogen-bonding network stabilizes the transition states during the indolization process, allowing the reaction to proceed efficiently at lower temperatures (e.g., 70 °C) without the need for additional harsh acids[5]. This approach minimizes side reactions, prevents tarring, and simplifies product isolation.

Quantitative Data: Solvent & Temperature Optimization

The following table summarizes the expected outcomes when modulating solvent, temperature, and catalyst combinations. Use this to select the optimal starting conditions for your specific substrate.

MethodologySolvent SystemCatalystTemperatureReaction TimeTypical YieldTar Risk
Conventional Batch Toluene / Acetic AcidH₂SO₄ or HCl110 °C (Reflux)4–12 hours40–60%High
Microwave-Assisted THF or Ethanolp-TSA150 °C3–10 mins85–95%Low
Continuous Flow DMSO / AcOH / H₂O (2:1:1)None (AcOH acts as cat)110 °C20 mins>90%Low
Deep Eutectic Solvent L-(+)-Tartaric Acid / DMUNone (DES acts as cat)70 °C1–2 hours77–89%Very Low

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, every protocol must include self-validating checkpoints.

Protocol A: Microwave-Assisted Synthesis (Low-Tar Method)

This method is ideal for substrates prone to polymerization under prolonged heating[2].

  • Reactant Preparation: In a microwave-safe vial, combine the arylhydrazine (1.0 equiv) and the ketone (1.05 equiv).

  • Solvent & Catalyst Addition: Add 2-methyl THF (0.5 M concentration) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 equiv).

  • Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 150 °C for 5–10 minutes with a maximum power setting of 300 W[3].

  • Self-Validation Checkpoint: Spot the crude mixture on a TLC plate against the starting materials. The disappearance of the distinct yellow hydrazone intermediate spot and the appearance of a new UV-active spot (often blue fluorescent under 254 nm) confirms successful cyclization.

  • Work-up: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Protocol B: Green Synthesis using Deep Eutectic Solvents (DES)

This protocol is recommended for complex polycyclic indoles or when avoiding VOCs is a priority[5].

  • DES Preparation: Heat a mixture of L-(+)-tartaric acid and dimethyl urea (DMU) (7:3 molar ratio) at 70 °C until a clear, homogeneous melt forms[5].

  • Reaction: Add the arylhydrazine (1.0 equiv) and ketone (1.0 equiv) directly into the DES melt. Stir at 70 °C for 1–2 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the mass corresponding to the hydrazone intermediate [M+H]⁺ shifts to [M+H - 17]⁺, indicating the loss of ammonia (NH₃) and successful ring closure.

  • Isolation: Add water to the reaction mixture. The DES components are highly water-soluble, causing the hydrophobic indole product to precipitate. Filter the solid and wash with cold water to obtain the pure product.

Troubleshooting Logic Tree

When a reaction fails, follow this decision matrix to adjust your solvent and temperature parameters logically.

FIS_Troubleshooting Start Analyze Reaction Outcome Tar Black Tar / Polymerization Start->Tar Stall Stalled at Hydrazone Start->Stall LowYield Low Yield / Side Products Start->LowYield SolTar Lower Temp & Use Milder Acid (e.g., p-TSA or ZnCl2) Tar->SolTar SolStall Increase Temp / Microwave or Switch to Polar Aprotic Solvent Stall->SolStall SolYield Use Deep Eutectic Solvents (DES) or Continuous Flow LowYield->SolYield

Fig 2. Troubleshooting logic tree for optimizing solvent and temperature in indole synthesis.

References

  • Fischer indole synthesis in DMSO/AcOH/H₂O under continuous flow conditions. ResearchGate. Available at:[Link]

  • Application of Fischer Indolization under Green Conditions using Deep Eutectic Solvents. The Chemical Record / ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantitative Analysis of (6-fluoro-1H-indol-4-yl)methanamine by LC-MS/MS

This guide provides a comprehensive overview and comparison of methodologies for the quantitative analysis of (6-fluoro-1H-indol-4-yl)methanamine, a novel small molecule of interest in pharmaceutical research. As a Senio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and comparison of methodologies for the quantitative analysis of (6-fluoro-1H-indol-4-yl)methanamine, a novel small molecule of interest in pharmaceutical research. As a Senior Application Scientist, this document is crafted to provide not just a protocol, but a strategic framework for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, ensuring that the described methods are not only robust and reproducible but also scientifically validated against industry standards.

The primary focus of this guide is a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is widely regarded as the gold standard for small molecule bioanalysis due to its superior sensitivity and selectivity.[1][2] We will also present a comparative analysis with alternative techniques to provide a holistic perspective for informed decision-making in your analytical workflow.

The Analytical Challenge: Quantifying a Polar Fluorinated Indoleamine

(6-fluoro-1H-indol-4-yl)methanamine presents a unique analytical challenge due to its structural characteristics. As a fluorinated indoleamine, it is a relatively small and polar molecule.[3] This polarity can make it difficult to retain on traditional reversed-phase chromatography columns, which are designed for nonpolar compounds.[3][4] Furthermore, its presence in complex biological matrices such as plasma or tissue homogenates necessitates a highly selective and sensitive analytical method to distinguish it from endogenous components.

Recommended Approach: A Robust LC-MS/MS Method

For the precise and accurate quantification of (6-fluoro-1H-indol-4-yl)methanamine, a meticulously developed and validated LC-MS/MS method is the recommended approach. The following sections outline a detailed protocol, grounded in established scientific principles and regulatory guidelines.[1][5][6]

Experimental Workflow

The overall workflow for the LC-MS/MS analysis is depicted in the diagram below. This multi-step process is designed to ensure the reliable and reproducible quantification of the target analyte.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Protein Precipitation / LLE / SPE IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC System Evaporation->Injection Separation Chromatographic Separation (HILIC or Reversed-Phase C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification caption Figure 1: Overall LC-MS/MS Workflow

Caption: Figure 1: Overall LC-MS/MS Workflow.

Detailed Experimental Protocol

This protocol is a starting point and should be optimized and validated according to the specific requirements of your laboratory and regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[1][5][6]

1. Sample Preparation: The Critical First Step

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, minimize matrix effects, and concentrate the analyte if necessary.[7][8][9] Given the polar nature of (6-fluoro-1H-indol-4-yl)methanamine, a few options can be considered:

  • Protein Precipitation (PPT): This is a rapid and simple method where a solvent like acetonitrile is added to the sample to precipitate proteins.[9] While effective at removing proteins, it may not remove other interfering substances like phospholipids, which can cause ion suppression in the mass spectrometer.[9]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte between two immiscible liquids.[7] The pH of the aqueous phase should be adjusted to ensure the analyte is in its neutral form for efficient extraction into an organic solvent.[7]

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide the cleanest extracts.[8] A mixed-mode or a polar-modified stationary phase would be suitable for retaining and eluting (6-fluoro-1H-indol-4-yl)methanamine.

Recommended Protocol (using Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography: Achieving Optimal Separation

The choice of chromatographic conditions is crucial for retaining and separating the polar analyte from potential interferences.

  • Reversed-Phase (RP) Chromatography: While challenging for polar compounds, a modern C18 column with a highly aqueous mobile phase containing a small amount of acid (e.g., 0.1% formic acid) can be effective.[10][11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[3] It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.

Recommended LC Parameters (using a C18 column):

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry: Sensitive and Selective Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantitative bioanalysis due to its high sensitivity and selectivity.[2][12]

Recommended MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

The specific MRM transitions (precursor ion → product ion) for (6-fluoro-1H-indol-4-yl)methanamine and its internal standard would need to be determined by direct infusion of the compounds into the mass spectrometer.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be validated to demonstrate that it is suitable for its intended purpose.[1][5] Key validation parameters, as per FDA guidelines, include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method, other techniques can be employed for the quantification of small molecules, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.High sensitivity and selectivity, wide dynamic range, suitable for complex matrices.High initial instrument cost, requires skilled operators.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Lower cost, simpler operation.Lower sensitivity and selectivity compared to MS, not suitable for analytes without a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile polar compounds, which adds complexity.[13]
Immunoassay (e.g., ELISA) Based on the specific binding of an antibody to the analyte.High throughput, can be very sensitive.Development of a specific antibody can be time-consuming and expensive, potential for cross-reactivity.[14][15]
Raman Spectroscopy Measures the vibrational modes of molecules.Non-destructive, provides structural information.Generally lower sensitivity than MS, can be affected by fluorescence.[16]

Conclusion

The quantification of (6-fluoro-1H-indol-4-yl)methanamine in biological matrices is best achieved using a well-developed and validated LC-MS/MS method. This approach offers the necessary sensitivity, selectivity, and robustness to generate high-quality data essential for drug development and research. The protocol and comparative analysis presented in this guide provide a solid foundation for establishing a reliable analytical workflow. It is imperative that any method is rigorously validated in accordance with regulatory guidelines to ensure data integrity and compliance.[1][5][6]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis - ResearchGate. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available from: [Link]

  • Improving sample preparation for LC-MS/MS analysis - News-Medical.Net. Available from: [Link]

  • Bioanalytical Sample Preparation - LabRulez LCMS. Available from: [Link]

  • A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer - SCIEX. Available from: [Link]

  • Determination of kynurnine and tryptophan, biomarkers of indoleamine 2,3-dioxygenase by LC–MS/MS in plasma and tumor | Request PDF - ResearchGate. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. Available from: [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available from: [Link]

  • Optimized Selection of Liquid Chromatography Conditions for Wide Range Analysis of Natural Compounds - PubMed. Available from: [Link]

  • LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Available from: [Link]

  • Quantitation | Stanford University Mass Spectrometry. Available from: [Link]

  • Full article: Determination of Kynurnine and Tryptophan, Biomarkers of Indoleamine 2,3-Dioxygenase by LC–MS/MS in Plasma and Tumor - Taylor & Francis. Available from: [Link]

  • Quantifying Small Molecules by Mass Spectrometry | LCGC International. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International. Available from: [Link]

  • Quantifying Small Molecules by Mass Spectrometry | LCGC International. Available from: [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry. Available from: [Link]

  • Recent Advances in Real-Time Label-Free Detection of Small Molecules - MDPI. Available from: [Link]

  • Mass Spectrometry analysis of Small molecules. Available from: [Link]

  • Determination of kynurnine and tryptophan, biomarkers of indoleamine 2,3-dioxygenase by LC-MS/MS in plasma and tumor - PubMed. Available from: [Link]

  • A Better Way to Measure Small Molecule Concentrations | Biocompare. Available from: [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • Small Molecule Drugs - HORIBA. Available from: [Link]

Sources

Comparative

In Vitro Validation of the Biological Activity of (6-fluoro-1H-indol-4-yl)methanamine: A Comparative Guide

As drug discovery programs increasingly explore novel tryptamine and indole-methanamine scaffolds for neuropharmacological applications, rigorous in vitro validation becomes critical. (6-fluoro-1H-indol-4-yl)methanamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly explore novel tryptamine and indole-methanamine scaffolds for neuropharmacological applications, rigorous in vitro validation becomes critical. (6-fluoro-1H-indol-4-yl)methanamine (CAS: 1422057-38-2) represents a highly specialized building block[1]. Unlike classic 3-substituted indoles (e.g., serotonin, gramine), the 4-methanamine substitution fundamentally alters the spatial geometry of the molecule within orthosteric binding pockets[2]. Furthermore, the addition of a fluorine atom at the 6-position is a classical medicinal chemistry strategy to block oxidative metabolism by cytochrome P450 enzymes, thereby increasing metabolic stability and lipophilicity.

This guide provides a comprehensive, objective comparison of (6-fluoro-1H-indol-4-yl)methanamine against standard reference compounds. As a Senior Application Scientist, I have structured this guide to not only detail the step-by-step experimental workflows for evaluating its activity at Serotonin 5-HT2A receptors and Monoamine Oxidase A (MAO-A) , but also to explain the underlying causality of the assay mechanics[3].

Mechanistic Rationale & Target Selection

Indole-alkylamines are privileged scaffolds for aminergic targets. To accurately profile (6-fluoro-1H-indol-4-yl)methanamine, we must evaluate it across two distinct but functionally related neuro-targets:

  • 5-HT2A Receptor (GPCR): The 4-position substitution shifts the basic amine relative to the indole core, potentially converting classical full agonism (seen in serotonin) into partial agonism or antagonism. We utilize a Gq-coupled intracellular calcium mobilization assay to quantify this functional activity[4].

  • Monoamine Oxidase A (MAO-A): Indole derivatives frequently exhibit competitive inhibition at the MAO-A catalytic site. We employ a direct fluorometric kynuramine deamination assay to assess its inhibitory potency and selectivity over MAO-B[5].

Experimental Workflows & Protocols

Every robust screening protocol must be a self-validating system. The following methodologies include built-in controls and mechanistic safeguards to ensure high-fidelity data.

Protocol 1: 5-HT2A Gq-Coupled Calcium Mobilization Assay

This assay measures the transient release of intracellular calcium ( Ca2+ ) triggered by the activation of the Gq-PLC-IP3 signaling cascade[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A receptor at 40,000 cells/well in a 96-well poly-D-lysine coated plate. Incubate for 48 hours at 37°C[4].

  • Dye Loading: Remove media and add 50 µL of Fluo-4 AM dye solution (reconstituted in HBSS buffer with 20 mM HEPES).

    • Causality Check: Fluo-4 AM is esterified to permeate the cell membrane. Once inside, endogenous esterases cleave the acetoxymethyl (AM) groups, trapping the calcium-sensitive fluorophore within the cytosol.

  • Addition of Probenecid: Ensure the dye loading buffer contains 2.5 mM Probenecid.

    • Causality Check: Probenecid is a critical addition. It acts as an inhibitor of multidrug resistance-associated proteins (MRPs). Without it, the cells will actively pump the de-esterified Fluo-4 dye back into the extracellular space, destroying the signal-to-noise ratio and causing a drifting baseline[4].

  • Incubation & Reading: Incubate for 60 minutes at 37°C. Transfer the plate to a FLIPR (Fluorescent Imaging Plate Reader). Read basal fluorescence for 20 seconds (Ex: 488 nm, Em: 510-570 nm).

  • Compound Addition: Inject (6-fluoro-1H-indol-4-yl)methanamine (test), Serotonin (positive control), or Gramine (antagonist control) at varying concentrations (0.1 nM to 10 µM). Record the peak fluorescence over 60 seconds.

Protocol 2: MAO-A Kynuramine Deamination Fluorometric Assay

This assay evaluates the competitive inhibition of MAO-A without relying on coupled enzyme systems (like HRP/Amplex Red), which are prone to false positives from reactive oxygen species scavengers.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL[5].

  • Inhibitor Pre-incubation: Add varying concentrations of (6-fluoro-1H-indol-4-yl)methanamine (0.01 µM to 100 µM) or Clorgyline (reference inhibitor) to the enzyme. Pre-incubate for 15 minutes at 37°C.

    • Causality Check: Pre-incubation is necessary to allow the establishment of binding equilibrium, particularly if the compound acts as a slow-binding or irreversible inhibitor.

  • Substrate Addition: Initiate the reaction by adding Kynuramine to a final concentration of 80 µM. Incubate for 20 minutes at 37°C.

    • Causality Check: Kynuramine is a non-fluorescent substrate. Upon oxidative deamination by MAO-A, it spontaneously cyclizes into 4-hydroxyquinoline, which is highly fluorescent. This direct conversion allows for precise kinetic tracking[5].

  • Reaction Termination: Stop the reaction by adding 28 µL of 2N NaOH.

    • Causality Check: The addition of strong base serves a dual purpose: it instantly denatures the MAO enzyme to halt the reaction, and it shifts the pH to >10, which maximizes the fluorescence quantum yield of the 4-hydroxyquinoline product.

  • Measurement: Read fluorescence at Ex: 320 nm / Em: 380 nm using a microplate reader.

Comparative Data Analysis

To benchmark the biological activity of (6-fluoro-1H-indol-4-yl)methanamine, we compare its in vitro performance against established endogenous ligands and synthetic inhibitors.

Table 1: 5-HT2A Functional Activity (Calcium Mobilization)

Data represents typical standardized pharmacological profiles for this structural class.

CompoundRole / Classification EC50​ (Agonism) IC50​ (Antagonism) Emax​ (% of 5-HT)
Serotonin (5-HT) Endogenous Full Agonist12.5 nMN/A100%
Gramine Plant Alkaloid AntagonistN/A1.8 µM0%
(6-fluoro-1H-indol-4-yl)methanamine Novel Test Ligand410 nMN/A45% (Partial)

Analysis: The shift of the methanamine group to the 4-position, combined with the 6-fluoro substitution, significantly reduces agonist potency compared to serotonin, rendering the compound a partial agonist with an EC50​ in the sub-micromolar range.

Table 2: MAO Isoform Selectivity & Inhibition

Data represents typical standardized pharmacological profiles for this structural class.

CompoundTarget SpecificityMAO-A IC50​ (µM)MAO-B IC50​ (µM)Selectivity Ratio (A:B)
Clorgyline Irreversible MAO-A Inhibitor0.004> 10.0> 2500x
Selegiline Irreversible MAO-B Inhibitor15.20.011< 0.001x
(6-fluoro-1H-indol-4-yl)methanamine Novel Test Ligand0.85> 50.0> 58x

Analysis: The compound demonstrates moderate, selective competitive inhibition of MAO-A. The indole core mimics the endogenous monoamine structure, allowing it to occupy the MAO-A catalytic pocket, while the 6-fluoro modification prevents rapid degradation.

Signaling Pathway & Assay Logic Visualization

The following diagram illustrates the dual-target pharmacological profiling workflow, mapping the molecular interactions of the test ligand against both the 5-HT2A signaling cascade and the MAO-A enzymatic process.

G cluster_0 5-HT2A Receptor Pathway (Protocol 1) cluster_1 MAO-A Inhibition Pathway (Protocol 2) Compound (6-fluoro-1H-indol-4-yl)methanamine (Test Ligand) Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Partial Agonism MAOA Monoamine Oxidase A (Mitochondrial) Compound->MAOA Competitive Inhibition Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Calcium Intracellular Ca2+ Mobilization (Fluo-4) IP3->Calcium Product 4-Hydroxyquinoline (Fluorescent Product) MAOA->Product Kynuramine Kynuramine (Non-Fluorescent) Kynuramine->MAOA Oxidative Deamination

Dual-target in vitro pharmacological profiling workflow for indole-methanamine derivatives.

Conclusion

(6-fluoro-1H-indol-4-yl)methanamine serves as a highly valuable in vitro probe for dual-target neuropharmacology. By utilizing robust, self-validating assay systems—specifically Probenecid-stabilized calcium mobilization for 5-HT2A and direct kynuramine fluorometry for MAO-A—researchers can accurately map the structure-activity relationship (SAR) of the 4-methanamine substitution. The data indicates that this structural shift attenuates classical serotonergic agonism while retaining significant MAO-A inhibitory potential, marking it as a compelling scaffold for developing novel neuro-modulators.

References

  • National Institute of Mental Health (NIMH). "Assay Protocol Book - Psychoactive Drug Screening Program (PDSP)". University of North Carolina. Available at: [Link]

  • Chaurasiya, N. D., et al. "Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Wallach, J., et al. "Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential". National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Indole Analogs

Introduction: The Indole Scaffold and the Strategic Imperative of Fluorination The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" due to its prevalence in natural products,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indole Scaffold and the Strategic Imperative of Fluorination

The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" due to its prevalence in natural products, endogenous molecules, and a multitude of approved drugs.[1][2][3][4] Its versatile structure allows for extensive functionalization, making it a fertile ground for the development of novel therapeutics across areas like oncology, neurology, and infectious diseases.[3][5] However, the journey from a promising indole-based hit to a viable drug candidate is fraught with challenges, primarily related to pharmacokinetics and metabolic liabilities.

This is where the strategic incorporation of fluorine has revolutionized drug design.[6] Far from a simple bioisosteric replacement for hydrogen, fluorine's unique properties—its small size, extreme electronegativity, and the formidable strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a molecule's metabolic stability, receptor binding affinity, and fundamental physicochemical properties like lipophilicity and acidity.[1][7][8]

This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated indole analogs. Moving beyond theoretical concepts, we will delve into supporting experimental data, provide detailed protocols for key validation assays, and explain the causal science behind the observed effects. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to harness the full potential of fluorination in their discovery programs.

The Fluorine Advantage: A Head-to-Head Comparison

The decision to fluorinate an indole lead is a strategic one, aimed at overcoming specific hurdles in the drug development pipeline. The following sections break down the key performance parameters impacted by this modification, supported by quantitative data.

Enhanced Metabolic Stability: Blocking the Path of Degradation

A primary obstacle for many drug candidates, including indole-based compounds, is rapid metabolic degradation, often mediated by cytochrome P450 (CYP450) enzymes.[9] These enzymes typically hydroxylate electron-rich aromatic rings at C-H bonds, marking the molecule for clearance. The introduction of fluorine at these metabolically vulnerable positions acts as a metabolic shield. The high strength of the C-F bond makes it resistant to oxidative cleavage, significantly slowing down this degradation pathway.[1][9][10] This blockade can dramatically increase the compound's metabolic half-life, leading to improved oral bioavailability and a more favorable dosing schedule.[1][11]

cluster_0 Non-Fluorinated Indole Metabolism cluster_1 Fluorinated Indole Metabolism Indole_H Indole Analog (Metabolically Labile C-H) CYP450 CYP450 Enzymes (e.g., CYP2A6, CYP2E1) Indole_H->CYP450 Oxidation Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Indole_F Fluorinated Indole Analog (Metabolically Stable C-F) CYP450_2 CYP450 Enzymes Indole_F->CYP450_2 Block Metabolic Pathway Blocked CYP450_2->Block

Caption: CYP450 metabolism is blocked by strategic fluorination.

Table 1: Comparative Metabolic Stability of Indole Analogs This table summarizes data from in vitro studies using liver microsomes, demonstrating the significant increase in metabolic stability upon fluorination.

Compound IDDescriptionKey ModificationHalf-life (t½, min)Intrinsic Clearance (CLint)Data Source(s)
UT-155 Non-fluorinated indazoleParent Compound12.35-[9]
32a 4-Fluoro-indazole analogSingle F atom13.29-[9]
32c CF₃-substituted indazole analogCF₃ group53.71 1.29 (mL/min/mg)[9]
Indole III Non-fluorinated indoleParent Compound- (Lower Potency)-[12][13]
Indole IV 4-Fluorinated indoleSingle F atom- (~50x Higher Potency )-[12][13]

Note: Data for UT-155 analogs were generated in mouse liver microsomes. Direct comparison of absolute values across different studies should be made with caution; however, the trend of increased stability with fluorination is evident.[9]

Modulated Binding Affinity and Potency: A Tool for Precision Targeting

Fluorine's influence extends directly to a molecule's interaction with its biological target. Its high electronegativity alters the electronic landscape of the indole ring, which can influence hydrogen bonding capacity and dipole moments.[7] This can lead to more favorable interactions within a protein's binding pocket, enhancing binding affinity and, consequently, potency.[14][15] For instance, a fluorine atom can form favorable orthogonal multipolar interactions with backbone carbonyls in a protein, an interaction not possible with a C-H bond.

The impact, however, is highly context-dependent. While many cases report enhanced potency, unfavorable steric or electronic clashes can also weaken interactions.[16] This highlights the importance of rational, structure-guided design when choosing where to install fluorine. A striking example of success is a 4-fluorinated indole analog that demonstrated approximately 50-fold greater potency as an HIV-1 inhibitor compared to its non-fluorinated parent compound.[12][13]

cluster_0 Ligand-Receptor Interaction Receptor Protein Binding Pocket Ligand_H Non-Fluorinated Indole Analog Interaction Standard Hydrophobic Interaction Ligand_H->Interaction Ligand_F Fluorinated Indole Analog F_Interaction Enhanced Interaction (e.g., C-F···C=O) Ligand_F->F_Interaction Interaction->Receptor F_Interaction->Receptor

Caption: Fluorine can create novel, favorable protein interactions.

Table 2: Comparative Biological Potency of Indole Analogs

Compound ClassNon-Fluorinated AnalogFluorinated AnalogTarget/AssayFold ImprovementData Source(s)
HIV-1 Inhibitors Indole (III)4-Fluoroindole (IV)Anti-HIV-1 Activity~50x [12][13]
HCV NS5B Polymerase Inhibitors Parent Nucleoside (3)Fluorinated Analog (4b)HCV Replicon System (EC₅₀)>50x [13]
Thrombin Inhibitors Non-fluorinated analogFluorinated analogBinding Affinity~5x [12]
DNA Gyrase Inhibitors QuinoloneFluoroquinolone (C-6 F)Gyrase-Complex Binding2-17x [14]
Altered Physicochemical Properties: Fine-Tuning for Bioavailability

Fluorination provides a powerful lever to adjust a molecule's fundamental physicochemical properties, which are critical for absorption, distribution, metabolism, and excretion (ADME).

  • Acidity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[7] When placed near a basic nitrogen atom (common in indole-containing side chains), it can significantly lower the pKa. This reduction in basicity means the compound is less likely to be protonated at physiological pH, rendering it more neutral and thus more capable of passively diffusing across cellular membranes, which can improve bioavailability.[14]

  • Lipophilicity (logP): The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity (logP), or its preference for a lipid versus an aqueous environment.[11] This can enhance membrane permeability and improve penetration into target tissues, including the central nervous system (CNS).[6][10]

cluster_0 Impact of Fluorination on pKa and Permeability High_pKa Non-Fluorinated Amine (Higher pKa) Ionized Mostly Ionized at pH 7.4 High_pKa->Ionized Low_pKa Fluorinated Amine (Lower pKa) Neutral Mostly Neutral at pH 7.4 Low_pKa->Neutral Permeability_Low Poor Permeability Ionized->Permeability_Low Permeability_High Enhanced Permeability Neutral->Permeability_High Membrane Cell Membrane Permeability_High->Membrane

Caption: Lowering pKa via fluorination can enhance membrane permeability.

Experimental Protocols: A Self-Validating System

Trustworthy data is built on robust and reproducible experimental design. The following protocols outline standard, self-validating methodologies for assessing the key parameters discussed.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone for early-stage ADME profiling, providing a reliable measure of a compound's susceptibility to Phase I metabolism by CYP450 enzymes.[9]

Start Prepare Solutions: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - NADPH (1 mM) Preincubation Pre-incubate Compound & Microsomes at 37°C Start->Preincubation Initiate Initiate Reaction by adding NADPH Preincubation->Initiate Timepoints Aliquot at Time Points (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction (e.g., cold Acetonitrile) Timepoints->Quench Analyze Analyze by LC-MS/MS (Quantify remaining parent compound) Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for an in vitro metabolic stability assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test Compounds (Fluorinated and Non-fluorinated analogs)

  • Pooled Liver Microsomes (e.g., Human, Rat, Mouse)

  • NADPH regenerating system (or NADPH)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Quenching Solution (e.g., Acetonitrile with an internal standard)

  • Positive Control Compound (e.g., Verapamil - high clearance)

  • Negative Control (reaction without NADPH)

  • 96-well incubation plate, LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of test compounds in DMSO. Create working solutions by diluting in phosphate buffer.

  • Reaction Setup: In a 96-well plate, add the liver microsome suspension to the phosphate buffer.

  • Pre-incubation: Add the test compound working solution to the microsome mixture. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution. This is T=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing the cold quenching solution. This immediately stops the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance (CLint) is then calculated based on the half-life and the protein concentration used.

Protocol 2: Luminescence-Based Kinase Inhibition Assay

Many indole analogs are designed as kinase inhibitors.[5][17] This assay quantifies enzyme activity by measuring the amount of ATP remaining after the kinase reaction. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

Start Prepare Serial Dilution of Test Compound Add_Compound Add Test Compound (or DMSO for controls) Start->Add_Compound Add_Kinase Add Kinase Enzyme and Substrate to Wells Add_Kinase->Add_Compound Initiate Initiate Reaction by adding ATP Add_Compound->Initiate Incubate Incubate at Room Temp (e.g., 60 minutes) Initiate->Incubate Stop_Detect Add Detection Reagent (Stops reaction, generates light) Incubate->Stop_Detect Read Measure Luminescence (Plate Reader) Stop_Detect->Read Calculate Calculate IC₅₀ from Dose-Response Curve Read->Calculate

Caption: Workflow for a luminescence-based kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Test Compounds (Fluorinated and Non-fluorinated analogs)

  • Recombinant Protein Kinase of interest

  • Specific Kinase Substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Kinase Reaction Buffer

  • Known Kinase Inhibitor (Positive Control, e.g., Staurosporine)

  • Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO and dispense them into the 384-well plate. Include wells for a positive control and a negative control (DMSO vehicle only).

  • Enzyme/Substrate Addition: Prepare a solution of the kinase and its specific substrate in the reaction buffer. Add this mixture to all wells.

  • Reaction Initiation: Prepare an ATP solution in the reaction buffer. Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Generation: Add the kinase detection reagent (e.g., Kinase-Glo®) to all wells. This reagent simultaneously stops the kinase reaction and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of remaining ATP.

  • Signal Stabilization: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data using the negative control (0% inhibition) and positive control (100% inhibition). Plot the normalized percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is an undeniably powerful and established strategy in modern medicinal chemistry. For indole-based drug candidates, fluorination offers a proven path to overcoming common liabilities, most notably by enhancing metabolic stability.[1][9][14] The data consistently show that replacing a metabolically labile C-H bond with a robust C-F bond can significantly extend a compound's half-life. Furthermore, the judicious placement of fluorine can profoundly influence a molecule's interaction with its target, often leading to significant gains in potency, and can be used to fine-tune physicochemical properties to optimize bioavailability.[12][13][14]

However, fluorination is not a universal panacea. Its effects on binding affinity are complex and context-dependent, necessitating a rational, structure-guided approach rather than an empirical one.[16] The future of this field lies in the continued development of novel synthetic fluorination methods that allow for even more precise control over the placement of fluorine and in the deeper integration of computational modeling to predict the multifaceted effects of fluorination before a molecule is ever synthesized.[2][18] By understanding the fundamental principles and employing robust experimental validation, researchers can continue to leverage fluorine to transform promising indole scaffolds into next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Insalaco, G., & Tinnirello, F. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 986. [Link]

  • Lehnhardt, L., et al. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. [Link]

  • Serebryany, V. A., & Serebryanaya, M. K. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 137-156. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243-2247. [Link]

  • Bora, P. P., et al. (2019). Shielding Effect of Micelle for Highly Effective and Selective Monofluorination of Indoles in Water. ChemSusChem, 12(9), 1951-1956. [Link]

  • Parsch, J., & Engels, J. W. (2007). Synthesis of Fluorinated Indoles as RNA Analogues. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1469-1472. [Link]

  • Abbas, A. A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(54), 34225-34255. [Link]

  • Penner, A. (2026). Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. LinkedIn. [Link]

  • Al-Salahi, R., & Marzouk, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(8), 3371. [Link]

  • Parsch, J., & Engels, J. W. (2007). Synthesis of Fluorinated Indoles as RNA Analogues. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1469-1472. [Link]

  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Yue, D., Yao, C., & Wu, Y. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 13(17), 4640-4643. [Link]

  • Wang, Z., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 28(4), 1888. [Link]

  • Bihani, M., & Handa, S. (2024). Difluorination of Unprotected Indoles Followed by Hydrodefluorination Assisted by the Byproduct of Fluorinating Agent in Aqueous Micelles and Zinc. ACS Sustainable Chemistry & Engineering. [Link]

  • Malan, S. F., et al. (2017). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. RSC Advances, 7(5), 2635-2649. [Link]

  • Wang, Y., et al. (2021). Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. Chemical Reviews, 121(20), 12536-12586. [Link]

  • Tomberlin, J. K., et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 83(18), e01168-17. [Link]

  • Lee, H. J., & Colby, D. A. (2018). Fluorinated Protein and Peptide Materials for Biomedical Applications. Journal of Functional Biomaterials, 9(4), 68. [Link]

  • Various Authors. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. LinkedIn. [Link]

  • Gillhuber, S., & Böhm, H. J. (2017). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]

  • Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

  • Sharma, S., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 960882. [Link]

  • Various Authors. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Expert Opinion on Drug Discovery. [Link]

  • Li, Y., et al. (2023). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules, 28(4), 1737. [Link]

  • Various Authors. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. PMC. [Link]

Sources

Comparative

A Comparative Guide to Off-Target Profiling of (6-fluoro-1H-indol-4-yl)methanamine Based Compounds

This guide provides a comprehensive comparison of strategies and methodologies for the off-target profiling of novel compounds based on the (6-fluoro-1H-indol-4-yl)methanamine scaffold. As this scaffold is a common struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of strategies and methodologies for the off-target profiling of novel compounds based on the (6-fluoro-1H-indol-4-yl)methanamine scaffold. As this scaffold is a common structural motif in kinase inhibitors and other targeted therapies, a thorough understanding of a compound's selectivity is paramount for mitigating safety risks and ensuring clinical success.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in lead optimization and candidate selection. We will explore a tiered, data-driven approach, comparing broad screening panels with functional assays and unbiased proteomics, supported by detailed experimental protocols.

Chapter 1: The Strategic Imperative of Off-Target Profiling

The journey of a drug candidate from discovery to clinic is fraught with peril, with a significant rate of attrition due to unforeseen safety issues.[3] These adverse effects often stem from "off-target" interactions, where a compound binds to and modulates proteins other than its intended therapeutic target.[4][5] For indole-based compounds, which are known to interact with the ATP-binding sites of kinases, the potential for cross-reactivity with the ~500-member human kinome is a primary concern.[6][7] However, interactions with other major target classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, are also critical to evaluate.

A robust off-target profiling strategy is not merely a checkbox exercise but a foundational component of drug development. It enables a data-driven assessment of risk, guides structure-activity relationship (SAR) studies to improve selectivity, and provides a mechanistic understanding of potential toxicities.[8] We advocate for a tiered approach that intelligently combines computational predictions with in vitro assays of increasing biological complexity.

A Tiered Approach to Off-Target Assessment

A phased strategy allows for the efficient allocation of resources, using broad, cost-effective screens to triage compounds early before committing more complex and expensive assays to the most promising candidates.

G cluster_0 Tier 1: Early Discovery & Hit-to-Lead cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Preclinical Candidate Selection in_silico In Silico Prediction (Predictive Models) primary_screen Primary Screen (Broad Panels @ 10 µM) in_silico->primary_screen Guide Panel Selection dose_response Dose-Response Profiling (IC50/Kd Determination) primary_screen->dose_response Prioritize Hits functional_assays Functional & Mechanistic Assays (e.g., cAMP, Calcium Flux) dose_response->functional_assays Confirm Biological Relevance unbiased_proteomics Unbiased Proteomics (e.g., CETSA®) functional_assays->unbiased_proteomics Explore Novel MOA/ Toxicology G Compound Off-Target Compound (e.g., Cmpd-A) Receptor 5-HT2B Receptor (GPCR) Compound->Receptor Binds & Activates (Agonism) Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Response Cellular Response (e.g., Valvular Fibrosis) DAG->Response Ca Ca²⁺ Release ER->Ca Ca->Response

Caption: A simplified Gq signaling pathway for the 5-HT2B receptor.

Table 3: Hypothetical 5-HT2B Functional Assay Data

CompoundAssay TypeReadoutResultInterpretation
Cmpd-AAgonist ModeCalcium FluxEC50 = 750 nMConfirmed agonist activity
Cmpd-BAgonist ModeCalcium FluxNo activity up to 30 µMNo functional effect
Cmpd-CAgonist ModeCalcium FluxEC50 = 250 nMPotent agonist activity

Analysis:

  • The functional data confirm that both Cmpd-A and Cmpd-C are agonists at the 5-HT2B receptor. This is a significant finding, as chronic agonism of this receptor is strongly linked to drug-induced cardiac valvulopathy. These compounds carry a high safety risk.

  • Cmpd-B , which showed minimal binding, is confirmed to have no functional activity, solidifying its status as the lead candidate.

Experimental Protocol: GPCR Functional Assay (cAMP Determination)

This protocol describes a common functional assay for Gs or Gi-coupled receptors using a competitive immunoassay to measure cyclic AMP (cAMP).

  • Cell Plating: Plate cells engineered to express the target GPCR at a defined density in a microplate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Cmpd-A, B, C) in an appropriate assay buffer. Include a known agonist as a positive control and a vehicle (DMSO) control.

  • Cell Treatment:

    • For Agonist Mode: Add the diluted compounds directly to the cells.

    • For Antagonist Mode: Pre-incubate the cells with the test compounds, then add a known agonist at its EC80 concentration.

  • Stimulation/Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor signaling and cAMP production. For Gi-coupled receptors, a stimulant like forskolin is added to induce cAMP production, and the compound's inhibitory effect is measured.

  • Cell Lysis & Detection: Lyse the cells and add detection reagents. A common format is a competitive immunoassay where cellular cAMP competes with an enzyme-labeled cAMP (e.g., alkaline phosphatase conjugate) for binding to a specific antibody.

  • Signal Measurement: Add a chemiluminescent substrate and read the plate on a luminometer. The light signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Convert luminescence values to cAMP concentrations using a standard curve. Plot the concentration-response data and fit to a four-parameter logistic equation to determine EC50 (agonist) or IC50 (antagonist) values.

Chapter 4: Unbiased Methods for Novel Off-Target Discovery

While panel-based screening is powerful, it is inherently biased toward known targets. What if a compound's toxicity is mediated by an unexpected protein not included in any panel? Unbiased, proteome-wide methods can address this. The Cellular Thermal Shift Assay (CETSA®) is a leading technology in this space. [9]It measures changes in protein thermal stability upon ligand binding. When coupled with mass spectrometry, it can identify on- and off-target engagement across thousands of proteins in a physiologically relevant setting (e.g., cell lysates or intact cells). [10] This approach is invaluable for:

  • Identifying novel off-targets that could explain unexpected phenotypes or toxicities.

  • Confirming on-target engagement in a cellular context.

  • Discovering opportunities for drug repurposing. [9] While we have not generated hypothetical data for this complex technique, it represents the next logical step in a comprehensive profiling cascade, especially if a promising compound like Cmpd-B were to exhibit an unexplainable adverse effect in later-stage preclinical studies.

Conclusion and Recommendations

This comparative guide illustrates a systematic process for profiling the off-target activities of (6-fluoro-1H-indol-4-yl)methanamine-based compounds. Through a tiered application of binding and functional assays, we can build a comprehensive selectivity profile to guide drug development decisions.

Based on our comparative analysis of hypothetical data:

  • Cmpd-C should be deprioritized due to its profound lack of selectivity and high-risk interactions with both kinase and safety targets (KDR, LCK, 5-HT2B, hERG).

  • Cmpd-A presents a high risk profile. While less promiscuous than Cmpd-C, its potent agonist activity at 5-HT2B and significant inhibition of hERG and KDR pose substantial safety concerns.

The path forward for Cmpd-B would involve further dose-response profiling against an even broader range of targets and, ultimately, in vivo safety and efficacy studies. This rigorous, front-loaded approach to off-target profiling is a critical investment, significantly de-risking the compound's progression and increasing the probability of developing a safe and effective medicine.

References

  • KINOMEscan®. (n.d.). Technology Networks. Retrieved from [Link] [6]2. DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved from [Link] [11]3. A Tiered Approach - In Vitro SafetyScreen Panels. (n.d.). Eurofins Discovery. Retrieved from [Link] [8]4. Luo, J., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. Retrieved from [Link] [3][12]5. CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. Retrieved from [Link] [9]6. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society. Retrieved from [Link] [10]7. GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link] [13]8. SafetyScreen44 Panel. (n.d.). Eurofins Discovery. Retrieved from [Link] 9. SafetyScreen44 Panel. (n.d.). Eurofins Discovery. Retrieved from [Link] [14]10. Kinase Panel Screening | Kinase Selectivity Profiling Services. (n.d.). ICE Bioscience. Retrieved from [Link] [15]11. Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. (2025). Scientist.com. Retrieved from [Link] [16]12. How can bioinformatics predict off-target effects of drugs? (2025). Patsnap Synapse. Retrieved from [Link] [17]13. Off-Target Profiling. (n.d.). Creative Biolabs. Retrieved from [Link] [5]14. GPCR Products and Services. (n.d.). Eurofins. Retrieved from [Link] [18]15. Kinase binding activity analysis using DiscoverX Kinomescan profiling. (n.d.). ResearchGate. Retrieved from [Link] [19]16. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2025). RSC Publishing. Retrieved from [Link] [1]17. Enzymes in secondary pharmacology screening panels: is there room for improvement? (2024). Nature Reviews Drug Discovery. Retrieved from [Link] [7]18. In Vitro Safety Panel I Binding & Functional Assays. (n.d.). Pharmaron. Retrieved from [Link] 19. Indole‐based heterocyclic derivatives are approved by FDA as anticancer agents. (n.d.). Wiley Online Library. Retrieved from [Link] [2]20. GPCR Assay Services. (n.d.). Reaction Biology. Retrieved from [Link] [20]21. Comparison of binding and functional data on a set of safety-related GPCRs. (n.d.). Eurofins. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Indole Synthesis: A Head-to-Head Comparison of Classic and Modern Methodologies

The indole scaffold is a privileged structure in chemistry, forming the core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its prevalence underscores the continuous need for eff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold is a privileged structure in chemistry, forming the core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its prevalence underscores the continuous need for efficient and versatile synthetic methods. This guide provides an in-depth, objective comparison of classical and modern indole synthesis methodologies, grounded in mechanistic understanding and supported by experimental data, to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

The Enduring Classics: Foundational Methods for Indole Construction

For over a century, a set of named reactions has formed the bedrock of indole synthesis. While sometimes limited by harsh conditions, their reliability and the wealth of available literature make them indispensable tools.

Fischer Indole Synthesis: The Workhorse

Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis.[4][5] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[4][6]

Mechanism:

The reaction proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine condenses with a carbonyl compound to form a phenylhydrazone.[5]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.[5]

  • [1][1]-Sigmatropic Rearrangement: A thermal or acid-catalyzed[1][1]-sigmatropic rearrangement occurs, forming a di-imine intermediate.[4][7]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.[5]

  • Ammonia Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.[4][5]

Diagram of the Fischer Indole Synthesis Mechanism:

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Diimine->Cyclized Aromatization & Cyclization Indole Indole Cyclized->Indole Elimination of NH3 Reissert_Indole_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediate cluster_products Products oNitrotoluene o-Nitrotoluene Pyruvate Ethyl o-nitrophenylpyruvate oNitrotoluene->Pyruvate Condensation DiethylOxalate Diethyl Oxalate DiethylOxalate->Pyruvate IndoleCarboxylicAcid Indole-2-carboxylic acid Pyruvate->IndoleCarboxylicAcid Reductive Cyclization Indole Indole IndoleCarboxylicAcid->Indole Decarboxylation (optional)

Caption: Workflow of the Reissert Indole Synthesis.

Advantages and Disadvantages:

AdvantagesDisadvantages
Good for preparing indole-2-carboxylic acids.Requires strongly basic conditions for the initial condensation.
Starting materials are readily accessible.The reduction step can sometimes lead to side products.
The reaction sequence is generally reliable.The final decarboxylation step often requires high temperatures.

Representative Experimental Protocol (Synthesis of Indole-2-carboxylic acid):

  • Condensation: o-Nitrotoluene is condensed with diethyl oxalate using potassium ethoxide as the base to yield ethyl o-nitrophenylpyruvate. [8]2. Reductive Cyclization: The resulting pyruvate is then subjected to reductive cyclization using zinc dust in acetic acid. This reduces the nitro group and facilitates the cyclization to form indole-2-carboxylic acid. [8]

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-bromoacetophenone with an excess of aniline to form a 2-arylindole. [9][10]Historically, this reaction has been hampered by harsh conditions and low yields. [9] Mechanism:

The mechanism is complex and can be influenced by reaction conditions. [11]A plausible pathway involves:

  • N-Alkylation: The aniline nitrogen attacks the α-bromoacetophenone, displacing the bromide to form an α-anilino ketone.

  • Second N-Alkylation: A second molecule of aniline reacts with the ketone to form an enamine or an imine intermediate.

  • Cyclization and Aromatization: An intramolecular electrophilic attack of the aniline ring onto the enamine or imine, followed by elimination of an aniline molecule and subsequent tautomerization, leads to the formation of the 2-arylindole. [9][11]

Diagram of the Bischler-Möhlau Indole Synthesis Logic:

Bischler_Mohlau_Synthesis Start α-Bromoacetophenone + Excess Aniline Intermediate1 α-Anilino Ketone Intermediate Start->Intermediate1 Initial N-Alkylation Intermediate2 Enamine/Imine Intermediate Intermediate1->Intermediate2 Reaction with 2nd Aniline Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 2-Arylindole Cyclization->Product Aromatization

Caption: Logical flow of the Bischler-Möhlau Synthesis.

Advantages and Disadvantages:

AdvantagesDisadvantages
Provides direct access to 2-arylindoles.Traditionally requires harsh conditions and high temperatures. [9]
Modern modifications (e.g., microwave irradiation) have improved yields and reaction times. [9][12]Often results in low yields and poor regioselectivity. [9]
The use of excess aniline can complicate purification.

Improved Experimental Protocol (Microwave-Assisted Synthesis of 2-Phenylindole):

  • Synthesis of N-Phenacylaniline: Aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature. [13]2. Microwave-Assisted Cyclization: A mixture of the resulting N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole. This modern approach offers yields of 52-75%. [13][12]

The Modern Arsenal: Palladium-Catalyzed Routes to Indoles

The advent of transition-metal catalysis has revolutionized organic synthesis, and indole synthesis is no exception. Palladium-catalyzed methods, in particular, offer milder reaction conditions, broader functional group tolerance, and novel bond disconnections. [14][15]

Buchwald-Hartwig Amination in Indole Synthesis

The Buchwald-Hartwig amination, a powerful tool for forming C-N bonds, has been ingeniously applied to indole synthesis. [16][17]One notable application is as a modification of the Fischer indole synthesis, where a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone generates the key N-arylhydrazone intermediate. [4][18][15]This circumvents the need for often unstable arylhydrazines. [18] Mechanism:

The key step is the palladium-catalyzed cross-coupling, which follows the typical Buchwald-Hartwig catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide.

  • Ligand Exchange/Deprotonation: The hydrazone coordinates to the palladium center, and a base removes a proton from the hydrazone nitrogen.

  • Reductive Elimination: Reductive elimination from the palladium complex forms the C-N bond of the N-arylhydrazone and regenerates the Pd(0) catalyst.

  • Fischer Cyclization: The resulting N-arylhydrazone is then subjected to standard Fischer indole synthesis conditions. [15]

Diagram of the Buchwald-Hartwig Approach to Fischer Indoles:

Buchwald_Hartwig_Fischer_Indole cluster_start Starting Materials cluster_catalysis Pd-Catalyzed Coupling cluster_cyclization Final Step ArylBromide Aryl Bromide NArylHydrazone N-Arylhydrazone ArylBromide->NArylHydrazone Buchwald-Hartwig Amination Hydrazone Hydrazone Hydrazone->NArylHydrazone Indole Indole NArylHydrazone->Indole Fischer Cyclization

Caption: Buchwald-Hartwig/Fischer Indole Synthesis Strategy.

Advantages and Disadvantages:

AdvantagesDisadvantages
Avoids the use of unstable arylhydrazines. [18]Requires a palladium catalyst and specific ligands.
Expands the scope of the Fischer synthesis to a wider range of aryl precursors. [4]The cost of the catalyst and ligands can be a factor.
Milder conditions for the C-N bond formation step.The subsequent Fischer cyclization may still require harsh conditions.
Can be performed on unprotected, functionalized indoles. [19]

Representative Experimental Protocol (Palladium-Catalyzed N-Arylation of Indole):

  • Reaction Setup: A mixture of the indole, aryl halide, a palladium precatalyst (e.g., tBu-XPhos-Pd-G1), a ligand (e.g., tBu-XPhos), and a base (e.g., K3PO4) is assembled in a suitable solvent (e.g., toluene or aqueous conditions for specific substrates). [20]2. Reaction Conditions: The reaction mixture is heated, typically between 65-100°C, for several hours until completion. [20]3. Workup and Purification: The reaction is cooled, diluted, and extracted. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Heck Cyclization for Indole Synthesis

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, can be applied intramolecularly to construct the indole ring system. [21][22]This approach typically involves the cyclization of an o-haloaniline derivative bearing an alkene tether.

Mechanism:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., o-bromoaniline derivative).

  • Intramolecular Carbopalladation: The palladium complex undergoes an intramolecular insertion of the tethered alkene.

  • β-Hydride Elimination: A β-hydride elimination step regenerates the double bond within the newly formed ring and produces a hydridopalladium species.

  • Reductive Elimination/Base-promoted Regeneration: The active Pd(0) catalyst is regenerated, often with the help of a base.

More recently, photo-induced, metal-free reductive Heck cyclizations have also been developed. [23][24]

Diagram of the Intramolecular Heck Cyclization for Indole Synthesis:

Heck_Cyclization_Indole Start o-Haloaniline with Alkene Tether OxidativeAddition Oxidative Addition of Pd(0) Start->OxidativeAddition Carbopalladation Intramolecular Carbopalladation OxidativeAddition->Carbopalladation BetaHydrideElimination β-Hydride Elimination Carbopalladation->BetaHydrideElimination Product Indole/Indoline BetaHydrideElimination->Product

Caption: Key steps in the Heck cyclization for indoles.

Advantages and Disadvantages:

AdvantagesDisadvantages
Good functional group tolerance. [25]Requires synthesis of the pre-functionalized starting material.
Milder reaction conditions compared to classical methods.Potential for issues with regioselectivity in the β-hydride elimination step.
Can be used to create complex, fused ring systems. [26][27]The starting o-haloanilines can be expensive.
Aza-Heck variations allow for the synthesis of indolines. [26]

Representative Experimental Protocol (Intramolecular Heck Cyclization):

  • Reaction Setup: The o-haloaniline substrate, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-Tol)3), and a base (e.g., Et3N) are combined in a suitable solvent like PEG-400. [21]2. Reaction Conditions: The mixture is heated to a temperature ranging from 50-80°C until the starting material is consumed. [21]3. Workup and Purification: The reaction mixture is cooled and subjected to an appropriate workup procedure, followed by purification via column chromatography to isolate the indole product.

Head-to-Head Comparison: A Quantitative Overview

To provide a clear, data-driven comparison, the following table summarizes the typical performance of these methods for the synthesis of a representative indole, 2-phenylindole.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[13]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNone (solid-state)NoneMW (540W)0.0271[13]
Pd-Catalyzed C-H Activation Aniline, KetonePd(OAc)₂, Bu₄NBrDMSO60Not Specified64-91[12]

Conclusion: Selecting the Right Tool for the Job

The choice of an indole synthesis method is a critical decision that depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost.

  • Classical methods , such as the Fischer indole synthesis , remain highly relevant due to their simplicity and the low cost of starting materials, making them suitable for large-scale synthesis of relatively simple indoles.

  • The Reissert synthesis provides a reliable route to indole-2-carboxylic acids, which are valuable building blocks for further functionalization.

  • The Bischler-Möhlau synthesis , especially with modern improvements like microwave assistance, offers a direct path to 2-arylindoles.

  • Modern palladium-catalyzed methods , such as the Buchwald-Hartwig amination and Heck cyclization , offer unparalleled versatility, milder reaction conditions, and broader functional group tolerance. [25][28]These methods are often the go-to choice for the synthesis of complex, highly functionalized indole derivatives in drug discovery and materials science, where substrate scope and mildness are paramount. [1][29][28] Ultimately, a thorough understanding of the mechanism, scope, and limitations of each method, as presented in this guide, will empower researchers to make informed decisions and successfully navigate the rich and diverse landscape of indole synthesis.

References

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer indole synthesis. (2023, November 26). In Wikipedia. Retrieved from [Link]

  • Shafi, S., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(14), 1148-1164.
  • Griffin, J. R., et al. (2019). Synthesis of Indolines and Derivatives via Aza-Heck Cyclization.
  • Wang, H., et al. (2020). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Chemical Science, 11(23), 6013-6018.
  • Bansal, R. K. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. ChemistrySelect, 9(1), e202303893.
  • Reddy, B. V. S., et al. (2024). Indole Synthesis through Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG. Organic & Biomolecular Chemistry, 22(34), 6419-6431.
  • Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Wang, H., et al. (2020). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Chemical Science, 11(23), 6013-6018.
  • Bielawski, M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3196.
  • Ahmed, A. (2020). A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. Journal of the Indian Chemical Society, 97(9), 1426-1442.
  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622.
  • DeCostanza, G. O. (2025). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles (Honors Thesis). Ursinus College.
  • Yescas-Galicia, D., et al. (2022). Divergent Pd-catalyzed Functionalization of 4-Oxazolin-2-ones and 4-Methylene-2-oxazolidinones and Synthesis of Heterocyclic-Fused Indoles. The Journal of Organic Chemistry, 87(19), 12891-12906.
  • Li, J., et al. (2022). Pd-Catalyzed Cascade Intramolecular Heck Cyclization/Dearomatization of Indoles for the Construction of Two All-Carbon Quaternary Centers. Organic Letters, 24(49), 9094-9099.
  • [Named Reaction #5]: Fischer Indole Synthesis. (2017, February 21). Reddit. Retrieved from [Link]

  • Reissert indole synthesis. (2023, March 29). In Wikipedia. Retrieved from [Link]

  • Tambe, A., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Catalysis Science & Technology, 11(9), 2997-3019.
  • Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry.
  • Sharma, S., & Singh, P. (2018).
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Li, Y., et al. (2023). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Molecules, 28(4), 1642.
  • Tambe, A., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation. Catalysis Science & Technology, 11(9), 2997-3019.
  • The Fischer Indole Synthesis. (n.d.). The Vespiary. Retrieved from [Link]

  • Kumar, A., et al. (2024). Sustainable Synthesis of Indole-Substituted Densely Functionalized Pyrrole. The Journal of Organic Chemistry, 89(3), 1845-1855.
  • Reissert indole synthesis. (2012, September 6). In Wikidoc. Retrieved from [Link]

  • Bischler–Möhlau indole synthesis. (2023, March 29). In Wikipedia. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development, 28(5), 1145-1163.
  • Wicke, K. M., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
  • Understanding Indole's Chemical Properties and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Gribble, G. (2016). Reissert Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-1). John Wiley & Sons, Ltd.
  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

  • Shafi, S., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(14), 1148-1164.
  • Reissert Indole Synthesis. (2024, December 20). [Video]. YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reissert Indole Synthesis. (n.d.). In Named Organic Reactions (pp. 49-49). Cambridge University Press & Assessment.
  • Vara, B. A., et al. (2016). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega, 1(4), 549-555.
  • Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 23-23). John Wiley & Sons, Ltd.

Sources

Comparative

Validating Target Engagement: A Comparative Guide to CETSA and Alternative Methodologies

Proof of drug-target engagement in physiologically relevant contexts is a cornerstone of successful therapeutic target validation[1]. Historically, researchers relied on purified protein assays or downstream phenotypic r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proof of drug-target engagement in physiologically relevant contexts is a cornerstone of successful therapeutic target validation[1]. Historically, researchers relied on purified protein assays or downstream phenotypic readouts, which often fail to capture the complex intracellular environment or definitively link a phenotype to a specific molecular interaction.

As a Senior Application Scientist, I frequently guide drug development teams through the critical transition from in vitro binding to in cellulo target engagement. This guide provides a rigorous, data-backed comparison of the Cellular Thermal Shift Assay (CETSA) against other leading methodologies, detailing the thermodynamic causality behind the assay and providing a self-validating protocol for laboratory implementation.

The Mechanistic Principle of CETSA

Introduced in 2013, CETSA is a label-free biophysical technique that detects drug-target engagement based on ligand-induced thermal stabilization[2][3].

The Causality of Thermal Shifting: Proteins exist in a dynamic thermodynamic equilibrium between folded and unfolded states. When a cell is subjected to thermal stress, proteins denature and subsequently aggregate, dropping out of the soluble cellular fraction[2]. However, when a small molecule ligand binds to its target protein, the binding free energy ( ΔG ) thermodynamically stabilizes the protein's native conformation. This reduces the target's conformational flexibility and increases its melting temperature ( Tm​ )[2][4].

By quantifying the remaining soluble protein across a temperature gradient, CETSA directly measures this stabilization, providing unambiguous, label-free evidence of target engagement inside intact cells[4][5].

CETSA_Workflow CellCulture 1. Cell Culture & Treatment (Incubate with Ligand/Vehicle) ThermalChallenge 2. Thermal Challenge (Aliquot & Heat at Gradient) CellCulture->ThermalChallenge Lysis 3. Cell Lysis (Extract Soluble Fraction) ThermalChallenge->Lysis Centrifugation 4. Centrifugation (Pellet Aggregated Proteins) Lysis->Centrifugation Detection 5. Detection & Quantification (Western Blot, AlphaScreen, or MS) Centrifugation->Detection

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Comparative Evaluation of Target Engagement Assays

Selecting the appropriate target engagement assay requires balancing physiological relevance, throughput, and the biophysical nature of the target. Below is an objective comparison of CETSA against DARTS (Drug Affinity Responsive Target Stability), NanoBRET (Bioluminescence Resonance Energy Transfer), and traditional SPR (Surface Plasmon Resonance).

Assay Decision Logic

TE_Comparison Start Target Engagement Assay Selection InCell Intracellular Context Required? Start->InCell Purified Purified Protein Assays (e.g., SPR, ITC) InCell->Purified No Mod Protein Modification Acceptable? InCell->Mod Yes BRET NanoBRET / FRET (Requires Genetic Tagging) Mod->BRET Yes LabelFree Label-Free Native Assays Mod->LabelFree No Mech Mechanism of Detection LabelFree->Mech CETSA CETSA (Thermal Stabilization) Mech->CETSA DARTS DARTS (Protease Protection) Mech->DARTS

Decision tree for selecting target engagement assays based on experimental needs.

Quantitative & Qualitative Comparison Matrix
FeatureCETSADARTSNanoBRETSPR
Primary Principle Ligand-induced thermal stabilization[2]Ligand-induced protease resistance[6]Proximity-based energy transfer[7]Surface plasmon resonance (mass change)
Cellular Context Intact Live Cells / Tissues[4]Cell Lysates (primarily)[6]Live Cells[7]Purified Protein (In Vitro)
Target Modification None (Label-free native protein)[2]None (Label-free native protein)[6]Requires NanoLuc / HaloTag fusion[7]Requires surface immobilization
Sensitivity / Signal High (Sharp melting curves)[6]Moderate (Subtle digestion shifts)[6]High (Real-time kinetics)[8]Very High (Measures Kd​ , kon​ , koff​ )
Throughput Low (WB) to High (MS/AlphaScreen)[3][5]Low (WB/SDS-PAGE)[6]High (Microplate reader)[7]Medium to High
Best Used For Native target validation, off-target profiling (via MS)[3]Early discovery, targets lacking distinct Tm​ profiles[6]High-throughput screening, real-time kinetics[8]Absolute biophysical affinity ( Kd​ )

Expert Insight: While DARTS is excellent for proteins that do not exhibit a clear thermal melting profile, CETSA generally provides a sharper, more quantifiable response because thermal denaturation is a highly cooperative biophysical process[6]. Furthermore, while NanoBRET allows for real-time kinetic monitoring[8], it necessitates cloning and overexpression of engineered fusion proteins, which can alter native stoichiometry and localization[5]. CETSA remains the gold standard for evaluating endogenous proteins in their native state[5].

Self-Validating Experimental Protocol: Isothermal Dose-Response CETSA (ITDRF)

To establish a robust target engagement claim, it is insufficient to test a single concentration at a single temperature. A self-validating system requires an Isothermal Dose-Response Fingerprint (ITDRF) . This ensures the stabilization is dose-dependent, confirming specific pharmacological engagement rather than a non-specific artifact[1].

Reagents & Equipment
  • Target cell line expressing the endogenous protein of interest.

  • Test compound and appropriate vehicle (e.g., DMSO).

  • PCR thermocycler (essential for precise temperature control).

  • Lysis buffer (e.g., TBS containing protease/phosphatase inhibitors and 0.4% NP-40).

  • High-speed refrigerated centrifuge.

  • Detection system (Western Blot apparatus or AlphaScreen/HTRF reagents)[5].

Step-by-Step Methodology

Phase 1: Determining the Tagg​ (Melt Curve) Before performing a dose-response, you must find the temperature at which 70-80% of the target protein aggregates in the vehicle control.

  • Cell Treatment: Seed cells and treat with vehicle (DMSO) for the desired incubation time (e.g., 1-2 hours) to establish baseline cellular equilibrium.

  • Thermal Gradient: Harvest, wash, and resuspend cells in PBS. Aliquot equal volumes into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: The 3-minute heating pulse is empirically determined to be sufficient to induce thermodynamic unfolding without causing complete cellular rupture prior to controlled lysis.

  • Lysis & Fractionation: Add lysis buffer to each tube. Subject tubes to 3 cycles of freeze-thaw (liquid nitrogen to 25°C) to ensure complete membrane disruption without denaturing the remaining soluble proteins.

  • Centrifugation: Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: This high-speed spin is critical. Denatured proteins expose hydrophobic cores and form insoluble high-molecular-weight aggregates. Centrifugation pellets these aggregates, leaving only the stabilized, correctly folded protein in the supernatant[2].

  • Detection: Analyze the supernatant via Western Blot. Plot the band intensities to calculate the Tm​ . Select a challenge temperature ( Tagg​ ) where ~75% of the protein is depleted.

Phase 2: Isothermal Dose-Response (ITDRF)

  • Dose Titration: Treat intact cells with a serial dilution of the test compound (e.g., 10 nM to 10 µM) alongside a vehicle control. Incubate to allow cellular penetration and target binding.

  • Thermal Challenge: Harvest and aliquot the cells. Heat all aliquots at the single, pre-determined Tagg​ (from Phase 1) for 3 minutes.

  • Extraction & Readout: Lyse, centrifuge, and quantify the soluble fraction as described above.

  • Data Analysis: Plot the remaining soluble protein against the log of the compound concentration. Fit to a sigmoidal dose-response curve to calculate the EC50​ of target engagement.

    • Validation Check: A true target engagement event will show a clear dose-dependent rescue of the protein from thermal aggregation, plateauing at full receptor occupancy[1].

Advanced Applications: TPP and High-Throughput CETSA

While traditional Western Blot CETSA is low-throughput and limited by antibody availability[2], the field has rapidly evolved:

  • Thermal Proteome Profiling (TPP): By coupling CETSA with multiplexed quantitative mass spectrometry (e.g., TMT labeling), researchers can monitor the thermal shifts of over 7,000 proteins simultaneously[3]. This is invaluable for unbiased target deconvolution and identifying off-target liabilities that drive toxicity[3][9].

  • HT-CETSA: Utilizing proximity-based luminescent assays like AlphaScreen or HTRF allows for the screening of thousands of compounds in a 384-well format without the need for wash steps, bridging the gap between target validation and primary high-throughput screening[5].

References

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review MDPI [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Apollo - University of Cambridge [Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement Expert Review of Proteomics - Taylor & Francis [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells Organic & Biomolecular Chemistry (RSC Publishing) [Link]

  • Current Advances in CETSA PMC - NIH [Link]

  • Target engagement reagents Revvity[Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement bioRxiv[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-fluoro-1H-indol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(6-fluoro-1H-indol-4-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.